NUC-7738
Description
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Properties
Molecular Formula |
C26H29N6O7P |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29) |
InChI Key |
UDLWWGQHMQIYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
NUC-7738: A ProTide Approach to Overcoming Cancer Resistance
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
NUC-7738 is an innovative investigational anticancer agent engineered to overcome the inherent limitations of its parent nucleoside analog, 3'-deoxyadenosine (cordycepin). By employing a proprietary phosphoramidate (ProTide) technology, this compound demonstrates a unique mechanism of action, enabling it to bypass key cancer resistance pathways and effectively deliver its cytotoxic payload to tumor cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, cellular targets, and the experimental evidence that underpins our understanding of this promising therapeutic candidate.
The ProTide Strategy: Bypassing Resistance
The therapeutic potential of 3'-deoxyadenosine (3'-dA) has long been recognized, but its clinical utility has been hampered by several factors:
-
Rapid Degradation: 3'-dA is quickly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[1][2]
-
Inefficient Cellular Uptake: Entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in resistant tumors.[1][2]
-
Reliance on Activation: Its conversion to the active anti-cancer metabolite, 3'-dATP, is dependent on the phosphorylating enzyme adenosine kinase (ADK), another potential point of resistance.[1]
This compound is a ProTide of 3'-dA, a chemical modification that attaches a phosphoramidate moiety to the nucleoside. This design elegantly circumvents the aforementioned resistance mechanisms.[1][3] The ProTide technology effectively masks the nucleoside analog, protecting it from premature degradation by ADA.[2] Furthermore, this modification facilitates its entry into cancer cells independently of hENT1 and bypasses the need for the initial phosphorylation step by ADK.[2]
Intracellular Activation and Bio-conversion
Once inside the cancer cell, this compound undergoes a specific intracellular activation process. The phosphoramidate group is cleaved by the intracellular phosphoramidase, histidine triad nucleotide-binding protein 1 (HINT1), to release the pre-activated monophosphate form of 3'-dA, 3'-dAMP.[4] This is a critical step, as the direct intracellular delivery of the monophosphate form ensures that high concentrations of the active metabolite can be generated. Subsequently, 3'-dAMP is further phosphorylated by cellular kinases to the active triphosphate metabolite, 3'-dATP.[2][4]
Molecular Mechanisms of Anti-Cancer Activity
The active metabolite, 3'-dATP, exerts its anti-cancer effects through multiple mechanisms, primarily by disrupting RNA-related processes and modulating key signaling pathways.
Disruption of RNA Polyadenylation
A primary mechanism of action of 3'-dATP is the disruption of RNA polyadenylation.[3][5][6] As an analog of ATP, 3'-dATP can be incorporated into the growing poly(A) tail of messenger RNA (mRNA) transcripts by poly(A) polymerase. However, due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, leading to premature termination of polyadenylation. This results in mRNAs with truncated poly(A) tails, which are unstable and subject to degradation. The consequent profound impact on gene expression contributes significantly to the cytotoxic effects of this compound.[3][6]
Inhibition of the NF-κB Pathway
This compound has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Experimental evidence indicates that treatment with this compound leads to a decrease in the nuclear translocation of the p65 subunit of NF-κB.[4][7] This inhibition of NF-κB activity contributes to the pro-apoptotic effects of this compound in cancer cells.
Modulation of the Tumor Microenvironment
Beyond its direct cytotoxic effects on cancer cells, this compound also modulates the tumor microenvironment (TME).[6] By altering gene expression in cancer cells, this compound can disrupt cancer cell metabolism, alter protein synthesis, and reduce immune evasion.[6] This modulation of the TME may enhance the efficacy of immunotherapies. Clinical data has shown promising anti-cancer activity for this compound both as a single agent and in combination with the PD-1 inhibitor pembrolizumab.[6]
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | This compound IC50 (μM) | 3'-dA IC50 (μM) | Reference |
| HAP1 | Chronic Myelogenous Leukemia | ~1 | >10 | [4] |
| 786-O | Renal Cell Carcinoma | 13 | >100 | [4] |
| UM-RC-2 | Renal Cell Carcinoma | 4 | >100 | [4] |
Experimental Protocols
Cell Viability and IC50 Determination
Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound or 3'-dA for 48 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT). IC50 values, the concentration of drug that inhibits 50% of cell growth, were calculated using non-linear regression analysis from the dose-response curves.[4]
Genome-Wide Haploid Genetic Screen
Objective: To identify genes essential for the activity of this compound and 3'-dA.
Workflow: A library of haploid human cells (HAP1), each with a random gene-trap insertion, was exposed to a lethal dose of this compound or 3'-dA. Cells that survived the treatment were collected, and the genomic DNA was extracted. The gene-trap insertion sites in the surviving cells were identified by high-throughput sequencing. Genes that were frequently disrupted in the resistant population were considered essential for the drug's mechanism of action. This screen identified HINT1 as a key enzyme for the activation of this compound.[4][8]
NF-κB Activity Assays
Methodology:
-
Reporter Gene Assay: THP-1 cells containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. NF-κB activity was quantified by measuring SEAP activity in the cell culture supernatant.[7]
-
Western Blot Analysis: Nuclear and cytosolic fractions were isolated from treated and untreated cells. The levels of the NF-κB p65 subunit in each fraction were determined by Western blotting to assess nuclear translocation.[7]
-
Immunohistochemistry (IHC): Pre- and post-treatment tumor biopsies from patients in the NuTide:701 clinical trial were stained for the NF-κB p65 subunit to validate the in vitro findings in a clinical setting.[4]
Clinical Development
This compound is currently being evaluated in the Phase 1/2 NuTide:701 clinical study in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[3][5] Early results have demonstrated a favorable safety profile and encouraging signs of anti-cancer activity, including prolonged stable disease and tumor reductions.[5]
Conclusion
This compound represents a significant advancement in nucleoside analog therapeutics. Its ProTide design successfully overcomes the key resistance mechanisms that have limited the clinical development of 3'-deoxyadenosine. The intracellular activation by HINT1 and the subsequent multi-pronged attack on cancer cells through the disruption of RNA polyadenylation and inhibition of the NF-κB pathway provide a strong rationale for its continued clinical investigation. The ongoing clinical trials will further elucidate the therapeutic potential of this compound in a range of malignancies.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NUC-7738: A Technical Guide to its Origin, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel phosphoramidate protide of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2] Developed to overcome the pharmacological limitations of its parent compound, this compound exhibits enhanced anti-cancer properties by circumventing key resistance mechanisms. This technical guide provides an in-depth overview of the origin, synthesis, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development.
Origin and Rationale for Development
The parent compound of this compound, 3'-deoxyadenosine (3'-dA or cordycepin), has demonstrated potent in vitro anti-cancer activity.[1][2] However, its clinical development has been hindered by several factors:
-
Rapid Inactivation: 3'-dA is rapidly deaminated in vivo by adenosine deaminase (ADA) to the inactive metabolite, 3'-deoxyinosine.[1][3]
-
Poor Cellular Uptake: Efficient entry of 3'-dA into cancer cells is dependent on the human equilibrative nucleoside transporter (hENT1), which can be downregulated in some tumors.[3]
-
Dependence on Activation: Intracellularly, 3'-dA requires phosphorylation by adenosine kinase (AK) to its active triphosphate form, 3'-dATP. Low levels of AK can lead to drug resistance.[1][3]
To address these limitations, this compound was developed using ProTide (PROdrug + nucleoTIDE) technology. This approach masks the monophosphate of 3'-dA with a phosphoramidate moiety, rendering the molecule resistant to deamination by ADA and allowing it to enter cells independently of nucleoside transporters.[2] Once inside the cell, the phosphoramidate cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated monophosphate form of 3'-dA, thereby bypassing the need for adenosine kinase.[1][2]
Chemical Synthesis of this compound
This compound, chemically named 3′-deoxyadenosine-5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate, is synthesized via a protection-deprotection method. The following protocol is adapted from the procedure described by Serpi et al. in the Journal of Medicinal Chemistry.
Experimental Protocol: Synthesis of this compound
Materials:
-
3′-Deoxyadenosine
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butylmagnesium chloride (tBuMgCl) in THF (1 M solution)
-
Phenyl (benzyloxy-L-alaninyl) phosphorochloridate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 3′-Deoxyadenosine (1 equivalent) in anhydrous THF under an argon atmosphere.
-
Activation: Add 1 M tBuMgCl in THF (1.1 equivalents) dropwise to the solution.
-
Coupling: In a separate flask, dissolve phenyl (benzyloxy-L-alaninyl) phosphorochloridate (3 equivalents) in anhydrous THF. Add this solution to the 3'-deoxyadenosine mixture.
-
Reaction: Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) and 31P NMR.
-
Work-up and Purification: Upon completion, quench the reaction and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected ProTide.
-
Deprotection: Dissolve the purified protected ProTide in a solution of trifluoroacetic acid in dichloromethane.
-
Final Purification: After the deprotection is complete (monitored by TLC), remove the solvent and purify the final compound, this compound, by silica gel column chromatography.
This process yields this compound with high purity (>99%) and an overall yield of approximately 42%.
Mechanism of Action
Intracellular Activation and Metabolism
The mechanism of action of this compound is initiated by its intracellular activation.
Caption: Intracellular activation pathway of this compound.
Molecular Targets and Signaling Pathways
The active metabolite, 3'-dATP, exerts its anti-cancer effects through multiple mechanisms:
-
Inhibition of RNA Polyadenylation: As an ATP analog, 3'-dATP competes with ATP for incorporation into newly synthesized RNA transcripts by poly(A) polymerase. This leads to the termination of poly(A) tail synthesis, resulting in mRNA instability and subsequent degradation.
-
Induction of Apoptosis: this compound has been shown to be a potent pro-apoptotic agent.[1][2]
-
Modulation of the NF-κB Pathway: this compound attenuates the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[1] Experimental evidence shows that treatment with this compound leads to a decrease in the nuclear localization of the NF-κB p65 subunit.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound vs. 3'-deoxyadenosine
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) |
| AGS | Gastric | 10.1 | 84.7 |
| NCI-SNU-1 | Gastric | 17.0 | 120.0 |
| A498 | Renal | 22.0 | 110.0 |
| 786-O | Renal | 24.0 | 180.0 |
| A375 | Melanoma | 21.0 | 150.0 |
| SK-MEL-28 | Melanoma | 16.0 | 140.0 |
| OVCAR-3 | Ovarian | 19.0 | 170.0 |
| OVCAR-4 | Ovarian | 21.0 | 210.0 |
| Tera-1 | Teratocarcinoma | 2.8 | 120.0 |
Data extracted from Schwenzer et al., Clinical Cancer Research, 2021.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or 3'-dA and incubate for 48 hours.
-
MTT Addition: Add MTT solution (1.5 mg/mL) to each well in a 1:1 ratio with the cell culture media.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.
Western Blot for NF-κB p65
This protocol is used to assess the effect of this compound on the nuclear translocation of NF-κB p65.
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time.
-
Cell Lysis and Fractionation: Harvest the cells and perform cellular fractionation to separate the nuclear and cytosolic extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each fraction on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., GAPDH) as controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Bioanalytical LC-MS/MS for Pharmacokinetic Analysis
While a specific, detailed protocol for this compound is not publicly available, a general method for the quantification of ProTides and their metabolites in plasma can be outlined. This would require validation for this compound.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound, cordycepin, and 3'-deoxyinosine.
-
Conclusion
This compound represents a promising advancement in nucleoside analog therapy. By employing ProTide technology, it successfully overcomes the inherent limitations of its parent compound, 3'-deoxyadenosine. Its ability to bypass key resistance mechanisms, coupled with its multi-faceted mechanism of action involving the disruption of RNA polyadenylation and attenuation of the NF-κB pathway, underscores its potential as a potent anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working on the development and evaluation of this compound and similar next-generation cancer therapeutics.
References
A Comparative Analysis of NUC-7738 and Cordycepin in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the anticancer activities of NUC-7738 and its parent compound, cordycepin (3'-deoxyadenosine). It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, comparative potency, and the experimental methodologies used in their evaluation.
Introduction: Overcoming the Limitations of a Promising Natural Compound
Cordycepin, a naturally occurring nucleoside analogue derived from the Cordyceps fungus, has long been recognized for its potential as an anticancer agent.[1][2] Its therapeutic application, however, has been significantly hampered by several key limitations. Cordycepin is rapidly degraded in the bloodstream by the enzyme adenosine deaminase (ADA), exhibits poor uptake into cancer cells, and requires intracellular phosphorylation by adenosine kinase (ADK) to its active form, 3'-deoxyadenosine triphosphate (3'-dATP).[3][4][5] These factors collectively lead to insufficient delivery of the active anticancer metabolite to the tumor.[4]
To address these challenges, this compound was developed using ProTide technology.[6][7] this compound is a phosphoramidate prodrug of cordycepin, designed to bypass the primary resistance mechanisms that limit the efficacy of its parent compound.[3][8] This innovative approach involves attaching small chemical groups to cordycepin, which protect it from degradation and facilitate its entry into cancer cells, where the active drug is then released.[4][5][7]
Mechanism of Action: A Tale of Two Delivery Systems
The fundamental difference in the anticancer activity between this compound and cordycepin lies in their distinct mechanisms of cellular uptake and activation.
Cordycepin's Pathway and Pitfalls:
Cordycepin's journey to becoming an active anticancer agent is fraught with obstacles. It relies on nucleoside transporters (like hENT1) for entry into cancer cells, a process that can be a point of resistance.[2][4] Once inside, it must be converted to its active triphosphate form (3'-dATP) through a series of phosphorylation steps, the first and rate-limiting of which is catalyzed by adenosine kinase (ADK).[3][4] Furthermore, its rapid degradation by ADA in the plasma severely shortens its half-life.[3][5]
This compound's ProTide Advantage:
This compound is engineered to circumvent these issues. Its ProTide structure protects it from ADA-mediated degradation.[9] It can enter cells independently of nucleoside transporters, and once inside, it is cleaved by the intracellular enzyme histidine triad nucleotide-binding protein 1 (HINT1) to release the pre-activated monophosphate form (3'-dAMP).[3][8][10] This bypasses the need for the rate-limiting adenosine kinase step, leading to the generation of high intracellular levels of the active metabolite, 3'-dATP.[3][11] The active 3'-dATP then exerts its anticancer effects by inhibiting DNA and RNA synthesis and inducing apoptosis.[11]
The following diagram illustrates the divergent pathways of cordycepin and this compound activation.
Comparative Anticancer Activity: A Quantitative Analysis
The enhanced delivery and activation mechanism of this compound translates into significantly greater potency against cancer cells compared to cordycepin.[6][7] Studies have shown that this compound possesses up to 40 times the potency for killing cancer cells than its parent compound.[4][7]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] The following table summarizes the IC50 values for this compound and cordycepin in various cancer cell lines, demonstrating the superior potency of this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cordycepin (3'-dA) IC50 (µM) | Fold Difference | Reference |
| A549 | Lung | 1.8 | >100 | >55x | [3] |
| HAP1 | Leukemia-derived | 0.8 | 2.5 | 3.1x | [3] |
| AGS | Gastric | 1.3 | >100 | >77x | [3] |
| 786-O | Renal | 1.9 | >100 | >52x | [3] |
| A375 | Melanoma | 3.1 | >100 | >32x | [3] |
| OVCAR-3 | Ovarian | 1.4 | >100 | >71x | [3] |
Data extracted from in vitro studies as cited.
Signaling Pathways Implicated in Anticancer Activity
Both cordycepin and its enhanced version, this compound, exert their anticancer effects by modulating key cellular signaling pathways, ultimately leading to apoptosis (programmed cell death). The active metabolite, 3'-dATP, is a primary driver of these effects.
Cordycepin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[1][13] It can also influence other critical pathways, such as:
-
p53 Pathway: Cordycepin can increase the expression of the p53 tumor suppressor protein, which in turn promotes the release of cytochrome c from mitochondria, triggering apoptosis.[14]
-
PI3K/Akt Pathway: In some cancer cells, cordycepin induces apoptosis by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival.[13]
-
NF-κB Pathway: this compound has been shown to have effects on the NF-κB pathway, which is involved in inflammation and cell survival.[3][10]
This diagram illustrates a simplified model of how the active metabolite 3'-dATP, generated more efficiently by this compound, can trigger the intrinsic apoptotic pathway.
Experimental Protocols
The evaluation of anticancer agents like this compound and cordycepin relies on standardized in vitro assays. Below are the methodologies for key experiments.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[15]
-
Compound Treatment: Cells are treated with serial dilutions of this compound or cordycepin and incubated for a specified period (e.g., 48 or 72 hours).[3][15]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[15]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.[15]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[12]
-
Western blotting is used to detect specific proteins in a sample, such as cleaved PARP, which is a hallmark of apoptosis.
-
Procedure:
-
Cell Lysis: After treatment with the compounds, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-cleaved PARP). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of the target protein.
-
Clinical Development and Future Prospects
The promising preclinical data for this compound has led to its evaluation in clinical trials. A first-in-human Phase I trial (NuTide:701) has shown that this compound is well-tolerated and demonstrates encouraging signs of anticancer activity in patients with advanced solid tumors.[3][6][7] The drug is now in Phase II clinical development for lymphoma and other solid tumors.[16] Recent data from the NuTide:701 study, presented at the ESMO Congress 2024, showed that this compound in combination with pembrolizumab resulted in a compelling disease control rate and prolonged progression-free survival in melanoma patients who were resistant to prior PD-1 inhibitor therapy.[17]
Conclusion
This compound represents a significant advancement over its parent compound, cordycepin. By employing ProTide technology, this compound effectively overcomes the key resistance mechanisms of degradation, cellular uptake, and activation that have historically limited the clinical utility of cordycepin. The result is a novel anticancer agent with substantially greater potency and a promising clinical profile. The ongoing clinical evaluation of this compound will further elucidate its potential as a valuable addition to the arsenal of cancer therapeutics.[3][6]
References
- 1. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Department of Oncology [oncology.ox.ac.uk]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goodnewsnetwork.org [goodnewsnetwork.org]
- 5. newatlas.com [newatlas.com]
- 6. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 7. ox.ac.uk [ox.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucana.com [nucana.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The Anticancer Properties of Cordycepin and Their Underlying Mechanisms | Semantic Scholar [semanticscholar.org]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. This compound by NuCana for Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 17. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
NUC-7738: A Novel ProTide Approach to Inhibit the NF-κB Pathway in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NUC-7738, a novel nucleoside analogue ProTide, with a specific focus on its inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in cancer. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery.
Introduction to this compound
This compound is a phosphoramidate ProTide of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analogue with known anti-cancer properties.[1][2][3] The ProTide technology is designed to overcome the pharmacological limitations of the parent nucleoside, such as poor cellular uptake and rapid degradation by adenosine deaminase (ADA).[4][5] this compound is engineered to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells, thereby enhancing its therapeutic potential.[4]
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a critical pathway in cancer, regulating genes involved in cell survival, proliferation, and inflammation.[2][6] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be an effective proapoptotic agent in cancer cells with significant effects on the NF-κB pathway.[1][2][3]
The mechanism of action of this compound involves several key steps:
-
Cellular Uptake and Activation: this compound, as a ProTide, readily enters cancer cells.
-
Intracellular Cleavage: Inside the cell, the phosphoramidate motif is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the pre-activated nucleoside monophosphate, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2][3]
-
Conversion to Active Metabolite: 3'-dAMP is subsequently phosphorylated to the active triphosphate form, 3'-dATP.[1]
-
Inhibition of NF-κB Nuclear Translocation: The active metabolite, 3'-dATP, interferes with the NF-κB signaling pathway by inhibiting the nuclear translocation of the p65 (RelA) subunit of the NF-κB heterodimer.[2][3] This prevents the transcription of pro-proliferative and anti-apoptotic genes regulated by NF-κB.[6]
Signaling Pathway Diagram
Caption: this compound mechanism of action on the NF-κB pathway.
Quantitative Data
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the low micromolar range.[2]
| Cell Line | Cancer Type | IC50 of this compound (μM) |
| AGS | Gastric | 1.8 |
| NCI-N87 | Gastric | 2.5 |
| 786-O | Renal | 3.1 |
| A498 | Renal | 4.2 |
| A375 | Melanoma | 1.5 |
| SK-MEL-28 | Melanoma | 2.8 |
| OVCAR-3 | Ovarian | 2.1 |
| SKOV3 | Ovarian | 3.5 |
Table 1: IC50 values of this compound in various human cancer cell lines after 72 hours of treatment.
Experimental Protocols
Western Blot Analysis for NF-κB p65 Nuclear Translocation
This protocol is used to determine the subcellular localization of the NF-κB p65 subunit, providing evidence for the inhibition of its nuclear translocation by this compound.
Experimental Workflow:
Caption: Western blot workflow for NF-κB p65 translocation.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., THP-1) are cultured to 70-80% confluency and treated with this compound at various concentrations for a specified time. A vehicle-treated group serves as a negative control.
-
Cell Fractionation: Following treatment, cells are harvested, and cytoplasmic and nuclear fractions are separated using a commercial nuclear extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used as loading and fractionation controls.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the p65 band in the nuclear fraction is quantified and normalized to the nuclear loading control. A decrease in the nuclear p65 signal in this compound-treated cells compared to the control indicates inhibition of nuclear translocation.
NF-κB SEAP Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Methodology:
-
Cell Line: A human cancer cell line (e.g., THP-1) stably or transiently transfected with a reporter plasmid containing the Secreted Embryonic Alkaline Phosphatase (SEAP) gene under the control of an NF-κB response element is used.
-
Treatment: The cells are pre-treated with this compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).
-
Sample Collection: At various time points post-stimulation, the cell culture supernatant is collected.
-
SEAP Activity Measurement: The SEAP activity in the supernatant is quantified using a commercially available chemiluminescent or colorimetric substrate.
-
Data Analysis: The SEAP activity is normalized to cell viability. A reduction in SEAP activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.
RNA Sequencing (RNA-Seq)
RNA-seq is employed to obtain a global view of the transcriptional changes induced by this compound, including the downregulation of the NF-κB signaling pathway.
Methodology:
-
Cell Treatment and RNA Extraction: Cancer cells are treated with this compound or a vehicle control. Total RNA is then extracted using a standard RNA isolation kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. The libraries are then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed. Gene set enrichment analysis (GSEA) is then used to identify signaling pathways that are significantly altered by this compound treatment, such as the NF-κB pathway.
Conclusion
This compound represents a promising therapeutic strategy for cancers with a dependency on the NF-κB signaling pathway. Its unique ProTide design allows it to overcome the limitations of its parent compound, 3'-deoxyadenosine, leading to a more potent anti-cancer effect. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel oncology therapeutic. The consistent observation of NF-κB pathway inhibition across various experimental systems underscores its potential as a targeted agent in a range of malignancies.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nucana.com [nucana.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
The Intracellular Metabolism of NUC-7738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been hampered by its rapid degradation and cellular resistance mechanisms. This compound is designed to overcome these limitations, offering a more potent and effective therapeutic agent. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and relevant experimental workflows.
Core Metabolism and Mechanism of Action
The ProTide technology applied to this compound facilitates its efficient entry into cancer cells and subsequent intracellular activation, bypassing the key resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.
Overcoming 3'-Deoxyadenosine Resistance
3'-deoxyadenosine faces several challenges in exerting its cytotoxic effects:
-
Rapid Deamination: It is quickly metabolized and inactivated by adenosine deaminase (ADA) in the bloodstream.[1][2][3]
-
Poor Cellular Uptake: Its entry into cells is dependent on the human equilibrative nucleoside transporter (hENT1), which can be downregulated in cancer cells.[2][4][5]
-
Reliance on Adenosine Kinase: Its activation to the monophosphate form is dependent on the enzyme adenosine kinase, which can also be deficient in resistant tumors.[2][5]
This compound's phosphoramidate moiety protects it from deamination by ADA.[1][2][5][6] Furthermore, it can enter cells independently of hENT1 and its subsequent activation is not reliant on adenosine kinase.[2][4][5]
Intracellular Activation Pathway
Once inside the cell, this compound undergoes a specific metabolic activation cascade:
-
Cleavage by HINT1: The phosphoramidate group is cleaved by the intracellular phosphoramidase Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1][5][7] This step is crucial and releases the active monophosphate form of 3'-deoxyadenosine, 3'-dAMP (cordycepin monophosphate).
-
Phosphorylation to Active Metabolites: 3'-dAMP is subsequently phosphorylated by intracellular kinases to its diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[1][2][6]
-
Cytotoxic Effects of 3'-dATP: The active metabolite, 3'-dATP, exerts its anti-cancer effects by inhibiting DNA and RNA synthesis, leading to the induction of apoptosis.[2][4][5]
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Difference | Reference |
| HAP1 | Leukemia | ~10 | ~100 | ~10x | [1] |
| Tera-1 | Teratocarcinoma | ~5 | >200 | >40x | [1] |
| AGS | Gastric | ~25 | ~150 | ~6x | [1] |
| A498 | Renal | ~20 | ~100 | ~5x | [1] |
| A375 | Melanoma | ~15 | ~125 | ~8x | [1] |
| OVCAR-3 | Ovarian | ~30 | ~175 | ~6x | [1] |
Table 1: Comparative IC50 values of this compound and 3'-deoxyadenosine in various cancer cell lines.
Intracellular Metabolite Concentrations (Clinical Data)
Pharmacokinetic analysis from the NuTide:701 Phase I clinical trial (NCT03829254) in patients with advanced solid tumors demonstrated the successful intracellular conversion of this compound to its active metabolite, 3'-dATP.[1][3][4][5]
| Time Point | This compound (µM) | 3'-dAMP (µM) | 3'-dATP (µM) |
| Pre-infusion | Not Detected | Not Detected | Not Detected |
| 2 hours post-infusion | ~1.5 | ~0.5 | ~2.0 |
| 24 hours post-infusion | ~0.2 | ~0.1 | ~1.0 |
| 48 hours post-infusion | Not Detected | Not Detected | ~0.5 |
Table 2: Mean intracellular concentrations of this compound and its metabolites in peripheral blood mononuclear cells (PBMCs) of patients treated with this compound. (Data are approximate values derived from graphical representations in the cited literature[1][5])
Experimental Protocols
Cell Viability Assay
The cytotoxic effects of this compound are typically determined using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or the control compound (e.g., 3'-deoxyadenosine) for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
LC-MS/MS Analysis of Intracellular Metabolites
Quantification of this compound and its metabolites (3'-dAMP, 3'-dATP) from cellular extracts is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for the desired time points.
-
Metabolite Extraction:
-
The cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
A cold extraction solvent (e.g., 80% methanol) is added to the cells, and the mixture is incubated at -80°C to precipitate proteins and extract metabolites.
-
The cell lysate is scraped and transferred to a microcentrifuge tube.
-
The mixture is centrifuged at high speed to pellet the protein precipitate.
-
-
Sample Preparation: The supernatant containing the metabolites is collected and dried under a vacuum or nitrogen stream. The dried extract is then reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The compounds are separated on a suitable chromatography column (e.g., a C18 column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound, 3'-dAMP, and 3'-dATP based on their specific precursor-to-product ion transitions.
-
-
Data Analysis: The peak areas of the analytes are used to determine their concentrations in the samples by comparing them to a standard curve generated with known amounts of each compound.
CRISPR/Cas9-Mediated Knockout of HINT1
To confirm the role of HINT1 in the activation of this compound, CRISPR/Cas9 technology can be used to generate HINT1-knockout cell lines.
-
Guide RNA (gRNA) Design and Cloning: gRNAs targeting a specific exon of the HINT1 gene are designed and cloned into a Cas9-expressing vector.
-
Transfection: The Cas9-gRNA construct is transfected into the target cancer cell line using a suitable method (e.g., lipid-based transfection or electroporation).
-
Selection of Knockout Cells: Transfected cells are selected using an appropriate marker (e.g., antibiotic resistance or fluorescence-activated cell sorting).
-
Clonal Isolation and Expansion: Single-cell clones are isolated and expanded to generate clonal cell lines.
-
Verification of Knockout: The knockout of HINT1 is confirmed at the protein level by Western blotting using an anti-HINT1 antibody and at the genomic level by sequencing the targeted region to identify frameshift mutations.
-
Functional Assay: The sensitivity of the HINT1-knockout and wild-type cells to this compound is then compared using a cell viability assay to determine if the loss of HINT1 confers resistance to the drug.
Signaling Pathways and Experimental Workflows
Caption: Intracellular metabolic activation pathway of this compound.
Caption: Workflow for intracellular metabolite analysis by LC-MS/MS.
Caption: Workflow for CRISPR/Cas9-mediated knockout of HINT1.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrial.be [clinicaltrial.be]
- 3. researchgate.net [researchgate.net]
- 4. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 5. nucana.com [nucana.com]
- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotechhunter.com [biotechhunter.com]
NUC-7738: A Technical Guide to its Inhibition of DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NUC-7738 is a novel ProTide derivative of the naturally occurring nucleoside analogue 3'-deoxyadenosine (cordycepin). Developed to overcome the pharmacological limitations of its parent compound, this compound demonstrates enhanced stability, cellular uptake, and potent anti-cancer activity. Its mechanism of action is centered on the intracellular delivery and subsequent release of 3'-deoxyadenosine monophosphate (3'-dAMP), which is then phosphorylated to the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). This active form, 3'-dATP, acts as a chain terminator in RNA synthesis and an inhibitor of ATP-dependent DNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to this compound
3'-deoxyadenosine, a compound with known anti-neoplastic properties, has been limited in its clinical application due to rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake. This compound is a phosphoramidate ProTide designed to bypass these limitations. Its chemical structure protects the nucleoside core from enzymatic degradation and facilitates its transport into cancer cells, where it is then metabolized to its active form.
Mechanism of Action: From ProTide to Active Metabolite
The activation of this compound is a multi-step intracellular process that ultimately leads to the generation of the active triphosphate metabolite, 3'-dATP.
Caption: Intracellular activation of this compound to its active form, 3'-dATP.
Inhibition of RNA and DNA Synthesis
The primary mechanism by which this compound exerts its cytotoxic effects is through the disruption of both RNA and DNA synthesis, mediated by its active metabolite, 3'-dATP.
Inhibition of RNA Synthesis
3'-dATP acts as a chain terminator during RNA transcription. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar, the incorporation of 3'-dATP into a growing mRNA chain prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting elongation. This leads to premature termination of transcription and a subsequent reduction in protein synthesis. A key process affected is RNA polyadenylation, which is crucial for mRNA stability and translation.
Inhibition of DNA Synthesis
3'-dATP also interferes with DNA synthesis. It can act as a competitive inhibitor of ATP, which is essential for the activity of certain DNA polymerases and other enzymes involved in DNA replication and repair. By competing with ATP, 3'-dATP can disrupt these processes, leading to errors in DNA replication and ultimately, cell cycle arrest.
Quantitative Data on Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| A2780 | Ovarian | 2.5 | 13.9 |
| OVCAR-3 | Ovarian | 1.6 | 10.2 |
| SK-OV-3 | Ovarian | 3.8 | 25.1 |
| 786-O | Renal | 22.1 | >200 |
| A498 | Renal | 4.5 | 108.0 |
| ACHN | Renal | 10.5 | 150.0 |
| Caki-1 | Renal | 8.3 | 125.0 |
| AGS | Gastric | 11.2 | 110.0 |
| NCI-SNU-1 | Gastric | 15.1 | 120.0 |
| A375 | Melanoma | 1.8 | 15.7 |
| MALME-3M | Melanoma | 2.9 | 20.5 |
| SK-MEL-28 | Melanoma | 4.2 | 35.1 |
Key Signaling Pathways Affected by this compound
Beyond its direct effects on DNA and RNA synthesis, this compound also modulates key signaling pathways involved in cancer cell survival and proliferation, notably the NF-κB and apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway, contributing to its anti-cancer effects.
Caption: this compound inhibits the nuclear translocation of NF-κB p65.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound induces apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. A key event in this cascade is the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.
Caption: this compound induces apoptosis via caspase activation and PARP cleavage.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate IC50 values.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 2-5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for NF-κB Pathway and Apoptosis Markers
Objective: To assess the effect of this compound on the expression and activation of key proteins in the NF-κB and apoptosis pathways.
Protocol:
-
Culture cancer cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, IκBα, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Treat cancer cells with this compound for the desired time period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound represents a significant advancement in the development of nucleoside analogues for cancer therapy. Its ProTide design successfully overcomes the limitations of its parent compound, 3'-deoxyadenosine, leading to enhanced anti-cancer efficacy. The dual mechanism of inhibiting both DNA and RNA synthesis, coupled with the modulation of critical cell signaling pathways, underscores its potential as a potent and broad-spectrum anti-neoplastic agent. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.
NUC-7738: A ProTide-Enhanced Nucleoside Analogue for Overcoming Cancer Resistance
An In-depth Technical Guide on the Discovery and Development of a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with known anticancer properties. The clinical utility of cordycepin has been historically limited by its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase (ADK) for activation. This compound was developed to circumvent these resistance mechanisms. By employing ProTide technology, this compound facilitates efficient cellular entry and intracellular release of the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), independent of nucleoside transporters and ADK. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data and experimental methodologies.
Introduction: The Challenge of Cordycepin and the ProTide Solution
Cordycepin (3'-deoxyadenosine), a bioactive compound from the fungus Cordyceps sinensis, has long been recognized for its potential as an anticancer agent.[1] Its therapeutic application, however, has been hampered by several key factors:
-
Rapid Inactivation: Cordycepin is rapidly deaminated in the bloodstream by adenosine deaminase (ADA) to the inactive metabolite, 3'-deoxyinosine.[2][3]
-
Poor Cellular Uptake: Its entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[2][3]
-
Reliance on Activation: Intracellularly, cordycepin requires phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Low levels of ADK can lead to drug resistance.[1][4]
To address these limitations, this compound was developed using ProTide technology.[1][5] This technology involves attaching a phosphoramidate moiety to the parent nucleoside, creating a prodrug that can bypass the aforementioned resistance mechanisms.[4][6] The ProTide structure of this compound renders it resistant to ADA-mediated degradation and allows it to enter cells independently of hENT1.[2][3] Once inside the cell, the phosphoramidate cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP.[4][7]
Mechanism of Action of this compound
This compound exerts its anticancer effects through a multi-faceted mechanism initiated by the intracellular generation of 3'-dATP.
Cellular Uptake and Activation
The ProTide design of this compound allows it to efficiently penetrate cancer cells. Intracellularly, HINT1 hydrolyzes the phosphoramidate bond, releasing 3'-dAMP. This monophosphate is then further phosphorylated to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms by cellular kinases.[2]
Figure 1: Intracellular activation pathway of this compound.
Downstream Anticancer Effects
The active metabolite, 3'-dATP, disrupts several critical cellular processes, leading to apoptosis and inhibition of tumor growth.
-
RNA Polyadenylation Disruption: 3'-dATP acts as a chain terminator during RNA synthesis, inhibiting polyadenylate polymerase (PAP) and leading to defective mRNA transcripts.[2][3]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis, evidenced by the cleavage of PARP.[8] The apoptotic signaling is mediated, in part, through the Bax-dependent mitochondrial pathway.[9]
-
NF-κB Pathway Attenuation: this compound treatment leads to the attenuation of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4]
-
Modulation of the Tumor Microenvironment: this compound has been observed to reduce the expression of the GAC isoform of glutaminase, which is associated with more metabolically active cancers. It also reduces secreted forms of PD-L1, suggesting a potential for synergy with immune checkpoint inhibitors.
Figure 2: Downstream signaling effects of this compound's active metabolite.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
| HAP1 | Leukemia-derived | ~0.1 | ~4.0 | ~40x |
| AGS | Gastric | ~1.0 | >100 | >100x |
| Caki-1 | Renal | ~1.0 | >100 | >100x |
| A375 | Melanoma | ~0.5 | ~10.0 | ~20x |
| OVCAR-3 | Ovarian | ~1.0 | ~20.0 | ~20x |
| Data compiled from multiple sources, including[1][8]. Exact values may vary between experiments. |
Pharmacokinetics
Preclinical studies in beagle dogs have informed the dosing schedule for clinical trials. These studies evaluated the toxicokinetic parameters of this compound and its metabolites.[8]
| Parameter | Value |
| Dosing | 5, 10, and 20 mg/kg/day (5 days on, 2 days off for 4 weeks) |
| Vehicle | Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w) |
| Metabolites Measured | This compound, cordycepin, 3'-deoxyinosine |
| Data from[8]. |
Clinical Development
Phase I/II Clinical Trial (NuTide:701)
A first-in-human, open-label, Phase I/II dose-escalation and expansion study (NCT03829254) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in patients with advanced solid tumors or lymphoma.[4][10]
| Trial Phase | Patient Population | Treatment Arms | Primary Objectives |
| Phase I | Advanced solid tumors | This compound monotherapy (weekly or fortnightly IV infusion) | Safety, tolerability, MTD, RP2D |
| Phase II | Advanced solid tumors, Cutaneous Melanoma | This compound monotherapy, this compound + Pembrolizumab | Anti-tumor activity |
| MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose. Data from[10][11]. |
Early results from the Phase I portion of the trial indicated that this compound is well-tolerated and shows encouraging signs of anticancer activity in patients with advanced, treatment-resistant cancers.[1] Pharmacokinetic analyses from patient samples confirmed the efficient conversion of this compound to its active metabolite, 3'-dATP, with prolonged intracellular levels.[12] The study has since progressed to a Phase 2 expansion, including a cohort investigating this compound in combination with the PD-1 inhibitor pembrolizumab for patients with PD-1 inhibitor-resistant melanoma.[11]
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 3'-deoxyadenosine.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or 3'-deoxyadenosine for 48-72 hours.
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.[8]
Figure 3: Workflow for IC50 determination.
Western Blot for PARP Cleavage
Objective: To assess the induction of apoptosis by detecting cleaved Poly (ADP-ribose) polymerase (PARP).
Methodology:
-
Cancer cells are treated with this compound or 3'-deoxyadenosine for a specified time (e.g., 24 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP.
-
A loading control antibody (e.g., GAPDH) is used to ensure equal protein loading.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
RNA Sequencing and Analysis
Objective: To perform genome-wide analysis of gene expression changes following treatment with this compound.
Methodology:
-
Cancer cells are treated with this compound or a vehicle control.
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit).
-
RNA quality and quantity are assessed.
-
Libraries for sequencing are prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit.
-
Sequencing is performed on a high-throughput platform (e.g., NovaSeq 6000) to generate paired-end reads.
-
Raw sequencing data (FASTQ format) is quality-checked using tools like FastQC.
-
Reads are aligned to a reference genome, and differential gene expression analysis is performed.[8]
Conclusion
This compound represents a successful application of ProTide technology to overcome the inherent limitations of the natural anticancer compound, cordycepin. By ensuring resistance to degradation and facilitating efficient intracellular delivery of its active metabolite, this compound has demonstrated significantly enhanced potency in preclinical models. Early clinical data are promising, showing a favorable safety profile and signs of anti-tumor activity. Ongoing clinical studies, particularly in combination with immunotherapy, will further elucidate the therapeutic potential of this compound in the treatment of advanced cancers. This technical guide summarizes the key milestones and data in the development of this compound, providing a valuable resource for the scientific and drug development community.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
- 12. nucana.com [nucana.com]
Methodological & Application
NUC-7738: In Vitro Efficacy Evaluation in Cancer Cell Lines - Application Notes and Protocols
For Research Use Only.
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2] The ProTide technology enhances the pharmacological properties of parent nucleoside analogs by protecting them from degradation and facilitating their entry into cancer cells.[2] Once inside the cell, this compound is efficiently converted to its active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which exerts cytotoxic effects through mechanisms including the termination of RNA synthesis and inhibition of polyadenylate polymerase.[1] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer activity in cell culture models.
Mechanism of Action
This compound is designed to bypass the primary resistance mechanisms associated with its parent compound, 3'-deoxyadenosine.[1][2] These mechanisms include degradation by adenosine deaminase (ADA) and reliance on cellular nucleoside transporters and adenosine kinase for activation. As a ProTide, this compound's phosphoramidate moiety protects it from ADA-mediated deamination. It can enter cells independently of nucleoside transporters and is intracellularly processed by histidine triad nucleotide-binding protein 1 (HINT1) to release the pre-activated monophosphate, which is then rapidly converted to the active cytotoxic agent, 3'-dATP.[1][3] 3'-dATP disrupts cellular processes by being incorporated into RNA chains, causing premature chain termination, and by inhibiting poly(A) polymerase, leading to apoptosis.[1] Additionally, this compound has been shown to modulate the NF-κB signaling pathway, further contributing to its anti-cancer effects.[1][4]
Data Presentation
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of 3'-dA | Reference |
| HAP1 | Near-haploid | ~18.8 (Mean) | ~137.8 (Mean) | [5] |
| Tera-1 | Teratocarcinoma | >40-fold more sensitive | - | [5] |
| Gastric Cancer Cells | Gastric Adenocarcinoma | Varies | Varies | [5] |
| Renal Cancer Cells | Renal Carcinoma | Varies | Varies | [5] |
| Melanoma Cells | Melanoma | Varies | Varies | [5] |
| Ovarian Cancer Cells | Ovarian Carcinoma | Varies | Varies | [5] |
| Hematological Cancers | Leukemia/Lymphoma | <30 | - | [6] |
Note: IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay protocols.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
NUC-7738: Application Notes and Protocols for In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. Developed to overcome the clinical limitations of its parent compound, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake, this compound is engineered for enhanced stability, cellular penetration, and intracellular activation.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo cancer models, summarizing available data and providing detailed protocols for its application.
Mechanism of Action
This compound is designed to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine. Its ProTide technology protects the molecule from enzymatic degradation in the bloodstream. Upon entering a cancer cell, a process that is independent of nucleoside transporters, the phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2] This is subsequently phosphorylated to the active triphosphate form, 3'-dATP, which exerts its anti-cancer effects through two primary mechanisms:
-
Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of polyadenylation. This profoundly impacts gene expression within the cancer cell.[3][4]
-
Inhibition of the NF-κB Pathway: this compound has been shown to attenuate the NF-κB signaling pathway, which is a key regulator of cancer cell survival and proliferation.[1][5]
The culmination of these effects is the induction of apoptosis in cancer cells.
Signaling Pathway and Activation of this compound
Caption: Mechanism of this compound activation and downstream signaling.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines, with IC50 values significantly lower than its parent compound, 3'-deoxyadenosine.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| AGS | Stomach Adenocarcinoma | ~5 |
| HAP1 | Leukemia | ~10 |
| 786-O | Renal Cell Carcinoma | ~20 |
| UM-RC-2 | Renal Cell Carcinoma | ~25 |
| A375 | Melanoma | ~30 |
| OVCAR-3 | Ovarian Cancer | ~40 |
Data synthesized from publicly available research.[5]
Preclinical Toxicology
A toxicology study in beagle dogs was conducted to assess the safety profile of this compound.
| Species | Dosing Regimen | Observations |
| Beagle Dog | 5, 10, and 20 mg/kg/day for 5 consecutive days, followed by a 2-day treatment-free interval for 4 weeks. | The study evaluated body weight, food consumption, clinical observations, hematology, coagulation, clinical chemistry, and organ pathology. Specific dose-limiting toxicities were not detailed in the available public information. |
This data was sourced from the toxicology study report (VPT5543) mentioned in published research.[1]
Experimental Protocols for In Vivo Cancer Models
While specific in vivo efficacy data from xenograft models, such as tumor growth inhibition percentages and detailed dosing schedules in mg/kg for mice, are not extensively available in the public domain, the following protocols are based on general best practices for xenograft studies and informed by the available clinical data for this compound.
Experimental Workflow
References
- 1. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 2. NuCana Presents Data at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | NuCana plc [ir.nucana.com]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738: Preclinical Dosage and Administration Protocols
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analog with potent anti-cancer activity.[1] Developed to overcome the limitations of its parent compound, which is rapidly degraded in the bloodstream, this compound is designed for enhanced stability and intracellular delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1] This document provides a summary of preclinical data on the dosage and administration of this compound, along with detailed experimental protocols for its evaluation in both in vivo and in vitro models.
Mechanism of Action
This compound utilizes ProTide technology, which involves the chemical addition of a phosphoramidate moiety to the parent nucleoside, 3'-deoxyadenosine (3'-dA).[2] This modification protects the molecule from premature degradation by enzymes like adenosine deaminase (ADA) and facilitates its entry into cancer cells.[3] Once inside the cell, the ProTide cap is cleaved by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), releasing the activated monophosphate form of 3'-dA.[2][4] This bypasses the need for the nucleoside transporter hENT1 and the activating enzyme adenosine kinase (ADK), which are often sources of drug resistance.[1][3] The subsequent phosphorylation to the active triphosphate, 3'-dATP, leads to the inhibition of RNA synthesis and induction of apoptosis in cancer cells.[3] this compound has also been shown to affect the NF-κB pathway.[2]
Data Presentation
In Vivo Toxicology and Toxicokinetics in Beagle Dogs
Due to the rapid degradation of this compound by species-specific serum esterases in rodents (half-life < 2 minutes in rats), preclinical toxicology and toxicokinetic studies were conducted in beagle dogs, where the compound is more stable (half-life of 424 minutes in human serum).[2]
| Parameter | Details | Reference |
| Animal Model | Beagle Dogs | [2] |
| Dosing Groups | 5 mg/kg/day, 10 mg/kg/day, 20 mg/kg/day, Vehicle control | [2] |
| Vehicle | Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w) | [2] |
| Administration Route | Slow intravenous infusion | [2] |
| Dosing Schedule | Administered for 4 weekly cycles, with a 2-day break after each infusion, followed by a 2-week treatment-free period. | [2] |
| Toxicokinetic Sampling | Day 1 and Day 26 (end of the last dosing day) | [2] |
In Vitro Cytotoxicity
This compound has demonstrated greater potency compared to its parent compound, 3'-dA, across a range of cancer cell lines.[2]
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | 3'-dA IC50 (µmol/L) | Reference |
| Tera-1 | Teratocarcinoma | >40-fold more sensitive to this compound | - | [2] |
| Various | Gastric, Renal, Melanoma, Ovarian | Mean: 18.8 | Mean: 137.8 | [2] |
| HAP1 | - | - | - | [2] |
| CCRF-CEM, HL-60, KG-1, MOLT-4, K562, MV4-11, THP-1, HEL92, NCI-H929, RPMI-8226, Jurkat, Z138, RL, HS445 | Hematological Malignancies | <30 | - | [5] |
| HepG2, MCF-7, Bx-PC-3, HT29, MIA PaCa-2, SW620 | Solid Tumors | - | - | [5] |
Experimental Protocols
In Vivo Administration Protocol for Beagle Dogs
This protocol is based on the preclinical toxicology studies of this compound.
1. Animal Model:
-
Species: Beagle dog
-
Number: 3 males and 3 females per dosing group.[2]
2. Materials:
-
This compound
-
Vehicle: Polyethylene glycol 400 (PEG400) and 0.9% NaCl solution
-
Sterile vials for formulation
-
Intravenous infusion equipment
3. Formulation Preparation:
-
Prepare the vehicle by mixing PEG400 and 0.9% NaCl solution in a 70:30 w/w ratio.[2]
-
Calculate the required amount of this compound for each dose group (5, 10, and 20 mg/kg).
-
Dissolve the calculated amount of this compound in the vehicle to achieve the final desired concentration. Ensure complete dissolution.
4. Administration:
-
Administer this compound or vehicle control via slow intravenous infusion.
-
The dosing schedule consists of four weekly cycles. Within each cycle, the infusion is followed by a 2-day break.[2]
-
After the four cycles, a 2-week treatment-free period is observed for reversal evaluation.[2]
5. Monitoring and Sample Collection:
-
Monitor animals for any signs of toxicity.
-
Collect blood samples for toxicokinetic analysis on Day 1 and Day 26.[2]
In Vitro Cell Viability Assay Protocol
This protocol is a general guideline for assessing the cytotoxic effects of this compound in cancer cell lines.
1. Cell Culture:
-
Culture cancer cell lines (e.g., HAP1, Tera-1, various gastric, renal, melanoma, and ovarian cancer lines) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Materials:
-
This compound and 3'-deoxyadenosine (3'-dA)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
3. Experimental Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and 3'-dA in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds.
-
Incubate the plates for a specified period (e.g., 48 hours).[2]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[2]
Mandatory Visualization
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Detection of NUC-7738 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel phosphoramidate ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analog with potent anti-cancer activity.[1] Developed to overcome the limitations of its parent compound, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake, this compound is designed to deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), directly into cancer cells with greater efficiency.[2][3] This document provides detailed application notes and protocols for the analytical methods used to detect and quantify this compound and its key metabolites, which is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies in preclinical and clinical drug development.
The primary analytical method for the quantification of this compound and its metabolites in biological matrices is a validated bio-analytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5] This technique offers high sensitivity and specificity, enabling the accurate measurement of the parent drug and its metabolites, including cordycepin and 3'-deoxyinosine, in plasma and the intracellular active metabolite, 3'-dATP.[1][4]
Metabolic Activation and Signaling Pathways
This compound is designed to bypass the resistance mechanisms that limit the efficacy of cordycepin.[4] Once inside the cell, it undergoes enzymatic activation. The ProTide moiety is cleaved by the ubiquitously expressed intracellular phosphoramidase, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release 3'-deoxyadenosine monophosphate (3'-dAMP).[4][6] This is subsequently phosphorylated to the diphosphate (3'-dADP) and then to the active triphosphate form, 3'-dATP.[1][4] 3'-dATP exerts its anti-cancer effects by inhibiting DNA and RNA synthesis and inducing apoptosis.[3] Furthermore, this compound has been shown to modulate key cancer-related signaling pathways, including the NF-κB, PI3K-AKT-MTOR, NOTCH, and WNT-Beta-Catenin pathways.[4]
Quantitative Data
The anti-cancer activity of this compound has been evaluated in various cancer cell lines, with IC50 values determined to assess its potency.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| CCRF-CEM | Leukemia | <30 |
| HL-60 | Leukemia | <30 |
| KG-1 | Leukemia | <30 |
| MOLT-4 | Leukemia | <30 |
| K562 | Leukemia | <30 |
| MV4-11 | Leukemia | <30 |
| THP-1 | Leukemia | <30 |
| HEL92 | Leukemia | <30 |
| NCI-H929 | Multiple Myeloma | <30 |
| RPMI-8226 | Multiple Myeloma | <30 |
| Jurkat | T-cell Leukemia | <30 |
| Z138 | Mantle Cell Lymphoma | <30 |
| RL | B-cell Lymphoma | <30 |
| HS445 | Hodgkin's Lymphoma | <30 |
| HepG2 | Liver Cancer | <30 |
| MCF-7 | Breast Cancer | <30 |
| Bx-PC-3 | Pancreatic Cancer | <30 |
| HT29 | Colon Cancer | <30 |
| MIA PaCa-2 | Pancreatic Cancer | <30 |
| SW620 | Colon Cancer | <30 |
| Data sourced from MedchemExpress[7] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites (Cordycepin, 3'-deoxyinosine) in Human Plasma by LC-MS/MS
This protocol outlines a representative method for the quantitative analysis of this compound and its primary metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, cordycepin, 3'-deoxyinosine, and the internal standard should be optimized.
Protocol 2: Quantification of Intracellular 3'-dATP in Cancer Cells by LC-MS/MS
This protocol provides a representative method for the extraction and quantification of the active metabolite 3'-dATP from cultured cancer cells.
1. Cell Lysis and Metabolite Extraction
-
Culture cancer cells to the desired confluency and treat with this compound for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well/dish to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the pellet in 100 µL of mobile phase A for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
Liquid Chromatography System: UHPLC system.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with ESI source.
-
Chromatographic Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pair reversed-phase C18 column.
-
Mobile Phase (Ion-Pairing RP):
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: A gradient optimized for the separation of nucleotides.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: MRM, with optimized transitions for 3'-dATP and a suitable internal standard (e.g., ¹³C,¹⁵N-ATP).
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound and its metabolites. The use of LC-MS/MS is essential for obtaining the high-quality data required for pharmacokinetic and pharmacodynamic modeling, which are critical for the successful clinical development of this promising anti-cancer agent. The provided protocols offer a starting point for researchers, and specific parameters should be optimized and validated for individual laboratory settings and study requirements.
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. nucana.com [nucana.com]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nucana.com [nucana.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: NUC-7738 in Combination with Immunotherapy for Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma presents a significant therapeutic challenge, particularly in patients who have developed resistance to immune checkpoint inhibitors. NUC-7738, a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), is a promising anti-cancer agent designed to overcome key resistance mechanisms that have limited the clinical development of its parent compound. By bypassing enzymatic degradation and facilitating efficient intracellular delivery of the active anti-cancer metabolite, 3'-dATP, this compound offers a unique mechanism of action.[1][2] This document provides detailed application notes and protocols for the investigation of this compound in combination with immunotherapy for the treatment of melanoma, based on preclinical and clinical findings.
This compound exerts its cytotoxic effects by disrupting RNA polyadenylation, which in turn impacts gene expression, induces metabolic stress, halts cell division, and promotes apoptosis.[3] Notably, preclinical studies have shown that this compound can reduce the levels of secreted forms of PD-L1, which are associated with resistance to PD-1 inhibitors. This provides a strong rationale for combining this compound with anti-PD-1 immunotherapies, such as pembrolizumab, to potentially resensitize resistant tumors and enhance anti-tumor immunity.[4]
Clinical evidence from the Phase 1/2 NuTide:701 study has demonstrated that this compound, both as a monotherapy and in combination with pembrolizumab, has a manageable safety profile and shows encouraging signs of anti-tumor activity in patients with advanced solid tumors, including those with immunotherapy-resistant melanoma.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines
| Cell Line | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Change in Potency |
| A375 | 10 | >100 | >10 |
| SK-MEL-28 | 15 | >100 | >6.7 |
| MeWo | 12 | >100 | >8.3 |
Data adapted from preclinical studies.
Table 2: Clinical Efficacy of this compound in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma (NuTide:701 Study)
| Parameter | Value |
| Number of Patients | 12 |
| Prior Lines of Therapy (including immunotherapy) | ≥ 1 |
| Disease Control Rate | 75% |
| Partial Response Rate | 17% |
| Progression-Free Survival > 5 months | 58% |
Data from a cohort of patients with metastatic melanoma who were refractory to or had relapsed on prior PD-1 inhibitor therapy.[1]
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of this compound in combination with anti-PD-1 immunotherapy is believed to be multifactorial. The following diagram illustrates the proposed signaling pathways involved.
Caption: Proposed mechanism of this compound and pembrolizumab in melanoma.
Experimental Protocols
In Vitro Protocol: Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines using a standard MTT assay.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, MeWo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
3'-deoxyadenosine (for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and 3'-deoxyadenosine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
In Vivo Protocol: Syngeneic Mouse Model of Melanoma
This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model of melanoma.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 melanoma cells
-
This compound (formulated for intravenous injection)
-
Anti-mouse PD-1 antibody (or isotype control)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Inject 1 x 10^5 B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth daily using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Vehicle control (intravenous) + Isotype control antibody (intraperitoneal)
-
This compound (e.g., 10 mg/kg, intravenous, once weekly) + Isotype control antibody
-
Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Administer treatments for 3-4 weeks.
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).
Clinical Trial Protocol: NuTide:701 (Combination Arm)
This section provides a summary of the protocol for the combination therapy arm of the NuTide:701 clinical study.
Study Design:
-
Phase 2, open-label, multicenter study.
Patient Population:
-
Patients with advanced/metastatic cutaneous melanoma who have progressed on one or two prior lines of therapy, including immunotherapy.
Treatment Regimen:
-
This compound: 1125 mg/m² administered intravenously once weekly (Q1W).
-
Pembrolizumab: 200 mg administered intravenously every three weeks (Q3W).
Assessments:
-
Tumor assessments (e.g., via RECIST 1.1) at baseline and every 6-9 weeks.
-
Safety and tolerability monitoring throughout the study.
-
Pharmacokinetic and pharmacodynamic analyses.
-
Tumor biopsies (optional) at baseline and on-treatment to evaluate changes in the tumor microenvironment.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for preclinical and clinical evaluation of this compound in combination with immunotherapy.
Caption: Preclinical development workflow for this compound combination therapy.
Caption: Clinical trial workflow for this compound combination therapy.
References
- 1. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. Anti PD-1 treatment increases [18F]FDG uptake by cancer cells in a mouse B16F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating NUC-7738 Cytotoxicity
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (3'-dA), also known as cordycepin, a naturally occurring nucleoside analogue with recognized anticancer properties.[1][2][3][4] The clinical utility of 3'-dA has been limited by its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and dependence on adenosine kinase for activation.[1][3][5] this compound is a phosphoramidate prodrug designed to bypass these resistance mechanisms.[1][2][6][7] Its protective phosphoramidate moiety shields it from ADA-mediated deamination and allows it to enter cells independently of nucleoside transporters.[2][4][7]
Once inside the cell, this compound is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP.[1][2][3] This is subsequently phosphorylated to the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which induces cancer cell death by disrupting RNA polyadenylation and inhibiting key cellular pathways, including the NF-κB pathway, ultimately leading to apoptosis.[1][2][3][7] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound in cancer cell lines.
Mechanism of Action and Cellular Activation
The ProTide technology enables this compound to overcome common resistance mechanisms that affect its parent nucleoside, 3'-deoxyadenosine.
Experimental Protocol: Evaluating this compound Cytotoxicity via MTS Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a colorimetric MTS assay.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., HAP1, gastric, renal, melanoma, ovarian, or hematological lines such as CCRF-CEM, HL-60, K562).[2][7][8]
-
Compounds:
-
This compound (MedchemExpress or other supplier)[8]
-
3'-deoxyadenosine (3'-dA) for comparison
-
-
Cell Culture Supplies:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Assay Reagents:
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Equipment and Consumables:
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Inverted microscope
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and 3'-dA in DMSO. Store at -80°C for long-term use.[8]
-
On the day of the experiment, perform serial dilutions of the stock solutions in cell culture medium to achieve final concentrations for treatment. A typical range might be from 0.1 µM to 200 µM.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound or 3'-dA to the respective wells. Add 100 µL of medium with the same final DMSO concentration as the highest drug concentration to the untreated control wells.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
MTS Assay and Data Collection:
-
After incubation, add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate. Monitor the color change.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:
-
Percent Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
-
Determine IC50:
-
Plot the Percent Viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of the drug that inhibits cell growth by 50%.[2][7]
-
Data Presentation
Quantitative results should be summarized in a table for clear comparison of the cytotoxic potency of this compound and its parent compound, 3'-dA, across different cancer cell lines.
| Cell Line | Compound | IC50 (µM) ± SEM | Number of Replicates (n) |
| Gastric Cancer | This compound | Value | 3 |
| 3'-dA | Value | 3 | |
| Renal Cancer | This compound | Value | 3 |
| 3'-dA | Value | 3 | |
| Melanoma | This compound | Value | 3 |
| 3'-dA | Value | 3 | |
| Ovarian Cancer | This compound | Value | 3 |
| 3'-dA | Value | 3 | |
| HAP1 | This compound | Value | 4 |
| 3'-dA | Value | 4 |
Note: This table is a template. Values should be populated with experimental data. Previous studies have shown this compound to have significantly lower IC50 values than 3'-dA in various cancer cell lines, indicating greater potency.[2][7]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Drug Resistance in Cancer Using NUC-7738
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The clinical utility of cordycepin has been limited by key drug resistance mechanisms, including rapid degradation by adenosine deaminase (ADA), reliance on nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, and the requirement of adenosine kinase (AK) for activation. This compound is specifically designed to bypass these resistance mechanisms, offering a promising new therapeutic strategy for cancers that have developed resistance to conventional nucleoside analogs.[1][2][3][4][5][6]
These application notes provide a comprehensive guide for researchers to study the efficacy of this compound in overcoming drug resistance in cancer cells. Detailed protocols for key in vitro experiments are provided, along with data presentation guidelines and visualizations of the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound utilizes the ProTide technology to deliver the active metabolite of cordycepin, 3'-deoxyadenosine monophosphate (3'-dAMP), directly into cancer cells.[1] The phosphoramidate moiety of this compound protects it from degradation by ADA in the bloodstream.[5] Its enhanced lipophilicity allows it to passively diffuse across the cell membrane, bypassing the need for hENT1 transporters.[5] Once inside the cell, the ProTide moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-dAMP.[1] 3'-dAMP is then further phosphorylated to the active triphosphate form, 3'-dATP.
The primary anti-cancer effects of 3'-dATP are attributed to:
-
Termination of RNA synthesis: 3'-dATP acts as a chain terminator during RNA transcription, leading to the inhibition of protein synthesis and ultimately cell death.[7]
-
Inhibition of polyadenylation: 3'-dATP inhibits poly(A) polymerase, an enzyme crucial for the stability and translation of messenger RNA (mRNA).[7]
-
Induction of apoptosis: this compound has been shown to be a potent pro-apoptotic agent, inducing programmed cell death in cancer cells.[1]
-
Modulation of the NF-κB pathway: Studies have indicated that this compound can affect the NF-κB signaling pathway, which is often dysregulated in cancer and contributes to cell survival and proliferation.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound vs. 3'-Deoxyadenosine (3'-dA)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, 3'-dA (cordycepin), in various human cancer cell lines. The data demonstrates the significantly enhanced potency of this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold-Potency Increase (this compound vs. 3'-dA) |
| Tera-1 | Teratocarcinoma | ~3 | >120 | >40x |
| 786-O | Renal | 13 | >100 | >7.7x |
| HAP1 | Haploid | ~10 | ~100 | ~10x |
| Mean | Various | 18.8 | 137.8 | ~7.3x |
Data adapted from a study published in Clinical Cancer Research, demonstrating the superior potency of this compound across a range of cancer cell lines.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes how to assess the cytotoxic effects of this compound and 3'-dA on cancer cells using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest (e.g., Tera-1, 786-O)
-
Complete cell culture medium
-
96-well plates
-
This compound (NuCana)
-
3'-Deoxyadenosine (3'-dA) (Sigma-Aldrich)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and 3'-dA in complete culture medium. A suggested concentration range is 0.1 µM to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and 3'-dA
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BioLegend, Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or 3'-dA at concentrations around their respective IC50 values for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blotting for Cleaved PARP
This protocol describes the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in this compound-treated cells.
Materials:
-
Cancer cell lines
-
This compound and 3'-dA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound or 3'-dA as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection:
-
Capture the signal using an imaging system.
-
Analyze the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa). An increase in the cleaved PARP fragment indicates apoptosis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, highlighting its ability to bypass key resistance mechanisms.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of nucleoside analogs for cancer therapy. By overcoming the primary mechanisms of resistance that have plagued its parent compound, cordycepin, this compound demonstrates substantially greater potency and holds promise for the treatment of various cancers, including those resistant to conventional therapies. The protocols and information provided herein offer a robust framework for researchers to investigate the anti-cancer effects of this compound and further elucidate its potential as a novel therapeutic agent.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 4. newatlas.com [newatlas.com]
- 5. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goodnewsnetwork.org [goodnewsnetwork.org]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Application Notes and Protocols for NUC-7738 in Refractory Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been limited by its rapid degradation in the bloodstream and inefficient uptake into cancer cells. This compound is engineered to overcome these limitations, demonstrating enhanced potency and a promising safety profile in preclinical and clinical studies. These application notes provide a comprehensive overview of the clinical trial design for this compound in refractory tumors, its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is designed to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into tumor cells.[1] Unlike its parent compound, this compound bypasses the resistance mechanisms of rapid deamination by adenosine deaminase (ADA) and the need for active transport into cells.[1][2] Once inside the cell, the ProTide moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing 3'-deoxyadenosine monophosphate (3'-dAMP).[1][3] This is subsequently phosphorylated to the active form, 3'-dATP.
The primary mechanisms of action of 3'-dATP include:
-
Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during the synthesis of poly(A) tails on messenger RNA (mRNA) precursors.[4][5] This disruption of polyadenylation leads to mRNA instability and degradation, ultimately inhibiting protein synthesis and inducing apoptosis.[4][6]
-
Modulation of the NF-κB Pathway: this compound has been shown to attenuate the NF-κB signaling pathway, which is often dysregulated in cancer and plays a key role in cell survival, proliferation, and inflammation.[1][7]
-
Induction of Apoptosis: By disrupting essential cellular processes, this compound is a potent inducer of programmed cell death (apoptosis) in cancer cells.[1][8]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.[1][2]
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Change |
| AGS | Gastric Adenocarcinoma | 20.3 | >200 | >9.8 |
| Caki-1 | Renal Cell Carcinoma | 22.8 | 150.2 | 6.6 |
| A498 | Renal Cell Carcinoma | 25.1 | 185.7 | 7.4 |
| UO-31 | Renal Cell Carcinoma | 15.6 | 128.4 | 8.2 |
| A375 | Melanoma | 10.2 | 110.1 | 10.8 |
| SK-MEL-28 | Melanoma | 19.8 | 135.2 | 6.8 |
| OVCAR-3 | Ovarian Carcinoma | 21.5 | 142.9 | 6.6 |
| Tera-1 | Teratocarcinoma | 3.1 | 132.1 | 42.6 |
Data synthesized from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial".[1]
Clinical Trial Design: The NuTide:701 Study
The ongoing Phase I/II NuTide:701 clinical trial (NCT03829254) is evaluating the safety, pharmacokinetics, and clinical activity of this compound in patients with advanced solid tumors and lymphoma who are resistant to conventional therapies.[9]
Study Objectives
-
Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound as a monotherapy.
-
Phase II: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in specific expansion cohorts.[9]
Patient Population
Eligible patients include adults with histologically confirmed advanced solid tumors or lymphoma who have progressed on standard therapies.[9] Specific expansion cohorts are enrolling patients with PD-1 inhibitor-resistant metastatic melanoma.[10]
Treatment Plan
-
Phase I (Dose Escalation): this compound administered via intravenous infusion on a weekly or fortnightly schedule.[9]
-
Phase II (Monotherapy Expansion): this compound administered at the RP2D.
-
Phase II (Combination Therapy Expansion): this compound administered in combination with pembrolizumab. In this cohort, this compound is given on Days 1, 8, and 15 of a 21-day cycle, with pembrolizumab administered on Day 1 of each cycle.[9]
Key Endpoints
-
Primary Endpoints: Incidence of dose-limiting toxicities (Phase I), Objective Response Rate (ORR) (Phase II).
-
Secondary Endpoints: Pharmacokinetics (Cmax, AUC, half-life), Progression-Free Survival (PFS), Duration of Response (DOR).[9]
Preliminary Clinical Activity
In a cohort of 12 patients with PD-1 inhibitor-refractory or relapsed metastatic melanoma treated with this compound in combination with pembrolizumab, the following was observed:
| Metric | Result |
| Disease Control Rate | 75% (9 out of 12 patients)[10] |
| Partial Responses | 2 out of 12 patients[11] |
| Tumor Volume Reduction | One patient achieved a 55% reduction in tumor volume.[10][12] |
| Progression-Free Survival | 7 out of 12 patients had a PFS greater than five months.[10][11] |
Data from press releases by NuCana plc.[10][11][12]
Pharmacokinetic Profile
Pharmacokinetic analysis from the NuTide:701 trial has shown a predictable plasma profile for this compound, with a dose-proportional increase in Cmax and AUC. High intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells (PBMCs) shortly after infusion and were sustained for at least 48 hours. The plasma half-life of this compound was observed to be between 0.22 and 0.46 hours.[1]
Diagrams
Caption: Mechanism of action of this compound.
Caption: NuTide:701 clinical trial workflow.
Experimental Protocols
Apoptosis Detection by Guava Nexin Assay
This protocol is for the quantification of apoptotic cells using the Guava Nexin reagent, which contains Annexin V-PE and the viability dye 7-AAD.
Materials:
-
Guava Nexin Reagent
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Microcentrifuge tubes or 96-well plate
-
Guava Flow Cytometer or equivalent
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound at various concentrations and time points. Include untreated and positive controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of cell culture medium.
-
-
Staining:
-
Data Acquisition:
-
Acquire samples on a Guava Flow Cytometer according to the manufacturer's instructions.
-
Analyze the data to differentiate between live (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cell populations.[13]
-
Detection of Cleaved PARP by Western Blot
This protocol describes the detection of the 89 kDa cleavage product of PARP, a hallmark of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-PARP (recognizing both full-length and cleaved forms)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
The appearance of an 89 kDa band indicates PARP cleavage and apoptosis. The full-length PARP protein is approximately 116 kDa.[15]
-
Conclusion
This compound represents a promising therapeutic agent for patients with refractory tumors, leveraging a novel ProTide technology to overcome the limitations of its parent compound, 3'-deoxyadenosine. The ongoing NuTide:701 clinical trial is providing valuable data on its safety and efficacy, particularly in combination with immunotherapy for PD-1 resistant melanoma. The provided protocols for assessing apoptosis are essential tools for the preclinical and translational research that will further elucidate the clinical potential of this compound.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Poly(A) Polymerase: Structure of the enzyme-MgATP–RNA ternary complex and kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. researchgate.net [researchgate.net]
- 8. nucana.com [nucana.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 11. nucana.com [nucana.com]
- 12. NuCana plc Reports Encouraging Clinical Data for this compound and NUC-3373, Highlights Financial Position and Future Milestones [barchart.com]
- 13. bmbio.com [bmbio.com]
- 14. welcome.cytekbio.com [welcome.cytekbio.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
NUC-7738 Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential resistance mechanisms to the investigational anticancer agent NUC-7738. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel ProTide derivative of the naturally occurring nucleoside analogue, cordycepin (3'-deoxyadenosine).[1][2] Its design is intended to overcome the key resistance mechanisms that have limited the therapeutic development of cordycepin.[1][3][4][5][6][7][8] this compound is engineered to bypass resistance to transport, activation, and breakdown, thereby enabling the generation of high levels of the active anti-cancer metabolite, 3'-dATP, within cancer cells.[1] Once inside the cell, the active metabolite works by disrupting RNA polyadenylation, which in turn affects gene expression, cancer cell metabolism, and protein synthesis, ultimately leading to apoptosis.[9][10]
Q2: How does this compound's ProTide technology overcome the limitations of its parent compound, cordycepin?
The ProTide technology equips this compound to bypass the primary resistance mechanisms that affect cordycepin:
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Resistance to Deamination: Cordycepin is rapidly broken down in the bloodstream by the enzyme adenosine deaminase (ADA). The phosphoramidate moiety on this compound protects it from this degradation.[8]
-
Bypassing Nucleoside Transporters: this compound can readily diffuse across the cell membrane, bypassing the need for specific nucleoside transporters that can be downregulated in resistant cells.[3][4][5][6]
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Overcoming Reliance on Adenosine Kinase: The activation of cordycepin to its active triphosphate form is dependent on the enzyme adenosine kinase. This compound is pre-activated and its intracellular conversion to the active monophosphate is dependent on the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), thus bypassing the need for adenosine kinase.[3][4][5][7][8]
Q3: My cancer cell line appears to be resistant to this compound. What are the potential mechanisms?
While this compound is designed to overcome the primary resistance mechanisms of its parent compound, acquired resistance to this compound itself, though not extensively documented, could theoretically arise from:
-
Downregulation or mutation of HINT1: As HINT1 is crucial for the intracellular activation of this compound, its reduced expression or inactivating mutations could lead to resistance.
-
Alterations in downstream signaling pathways: Changes in pathways that are affected by the disruption of RNA polyadenylation, such as the NF-κB pathway, could potentially confer resistance.[3][4][5]
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Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters could potentially lead to the removal of this compound or its active metabolites from the cell.
Q4: How can I investigate potential resistance mechanisms in my experimental model?
To investigate the underlying reasons for unexpected resistance to this compound in your cell line, consider the following experimental approaches:
-
HINT1 Expression Analysis: Assess HINT1 protein levels by Western blot and mRNA levels by qRT-PCR in your resistant cell line compared to a sensitive control.
-
Sequencing of HINT1: Sequence the HINT1 gene in your resistant cell line to identify any potential mutations that could affect its function.
-
Analysis of Downstream Pathways: Use techniques like RNA sequencing to compare the gene expression profiles of resistant and sensitive cells treated with this compound. This can help identify altered signaling pathways.
-
Drug Efflux Pump Activity Assays: Utilize commercially available kits to measure the activity of common drug efflux pumps.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Reduced than expected cytotoxicity of this compound in a new cell line. | The cell line may have intrinsically low levels of the activating enzyme HINT1. | 1. Measure baseline HINT1 mRNA and protein expression in the cell line. 2. Compare with a cell line known to be sensitive to this compound. |
| A previously sensitive cell line develops resistance to this compound over time. | 1. Downregulation or mutation of HINT1. 2. Upregulation of drug efflux pumps. 3. Alterations in downstream signaling pathways. | 1. Perform HINT1 expression analysis and sequencing. 2. Conduct drug efflux pump activity assays. 3. Perform RNA-sequencing to identify changes in gene expression. |
| Inconsistent results in this compound efficacy studies. | 1. Variability in experimental conditions. 2. Cell line contamination or genetic drift. | 1. Standardize all experimental protocols, including cell seeding density, drug concentration, and incubation times. 2. Perform cell line authentication. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxic effects of this compound.
-
Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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96-well plates
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
2. Western Blot for HINT1 Expression
This protocol allows for the semi-quantitative analysis of HINT1 protein expression.
-
Materials:
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Cell lysates from sensitive and potentially resistant cell lines
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Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HINT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HINT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare HINT1 expression levels.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and troubleshooting workflows.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. Could this compound Be the Game-Changing Cancer Treatment You've Never Heard Of? [celluvive.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
Technical Support Center: NUC-7738 In Vivo Bioavailability
Welcome to the technical support center for NUC-7738, a novel ProTide nucleotide analog of 3’-deoxyadenosine (also known as cordycepin). This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting in vivo experiments aimed at evaluating and improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, 3'-deoxyadenosine (cordycepin)?
A1: this compound is a phosphoramidate ProTide, a prodrug of 3'-deoxyadenosine (3'-dA).[1] The ProTide technology is designed to overcome the limitations of 3'-dA, which include a short plasma half-life due to rapid deamination by adenosine deaminase (ADA), poor cellular uptake, and a requirement for activation by adenosine kinase.[1][2] this compound's protective phosphoramidate moiety shields it from ADA, enhances cell penetration, and allows it to be activated intracellularly by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), bypassing the need for adenosine kinase.[1][3]
Q2: What is the primary mechanism of action of this compound once it enters the cell?
A2: Once inside the cell, this compound is cleaved by HINT1 to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1] This pre-activated nucleotide is then further phosphorylated to the active triphosphate form, 3'-dATP. 3'-dATP can then exert its anti-cancer effects, which include disruption of RNA polyadenylation and impacting gene expression.[4]
Q3: I am observing lower than expected plasma concentrations of this compound in my rodent studies. What could be the issue?
A3: this compound has been reported to be unstable in rat and mouse serum due to species-specific serum esterases that can rapidly degrade the phosphoramidate moiety.[1] This inherent instability can lead to artificially low plasma concentration measurements. For preclinical pharmacokinetic studies, it is recommended to use species where this compound exhibits greater stability, such as beagle dogs, or to develop specialized analytical methods to account for this rapid degradation in rodent plasma.[1]
Q4: How is this compound typically administered in in vivo studies?
A4: In the NuTide:701 clinical trial, this compound is administered via intravenous infusion.[5][6] This method allows for precise control over the plasma concentration of the drug. For preclinical studies, intravenous administration is also a common route to directly assess systemic exposure and avoid confounding factors related to oral absorption.
Q5: Are there any known resistance mechanisms to this compound?
A5: The ProTide technology in this compound is specifically designed to bypass the primary resistance mechanisms that affect its parent compound, 3'-dA.[1] However, since this compound requires the intracellular enzyme HINT1 for its activation, reduced expression or function of HINT1 could theoretically lead to decreased efficacy.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable this compound in plasma (rodent models) | Rapid degradation by species-specific serum esterases.[1] | 1. Consider using a different animal model, such as beagle dogs, where this compound is more stable.[1] 2. If using rodents, ensure blood samples are collected with appropriate stabilizers and processed immediately at low temperatures to minimize ex vivo degradation. 3. Develop and validate a robust analytical method (e.g., LC-MS/MS) that can accurately quantify this compound and its metabolites in the presence of esterase activity. |
| High variability in pharmacokinetic parameters between subjects | Inconsistent formulation or administration. | 1. Ensure the formulation of this compound is homogenous and stable. 2. For intravenous infusions, maintain a consistent infusion rate and duration for all subjects. 3. Standardize the health and fasting status of the animals prior to the experiment. |
| Unexpected toxicity at therapeutic doses | Off-target effects or accumulation of metabolites. | 1. Measure the plasma and tissue concentrations of this compound and its key metabolites. 2. Conduct histopathological analysis of major organs. 3. Adjust the dosing regimen (e.g., lower the dose or increase the dosing interval). |
| Lack of in vivo efficacy despite demonstrated in vitro potency | Poor tumor penetration or rapid clearance from the tumor microenvironment. | 1. Assess the concentration of this compound and its active metabolite (3'-dATP) in tumor tissue. 2. Evaluate the expression of HINT1 in the tumor model. 3. Consider alternative dosing strategies, such as more frequent administration or continuous infusion, to maintain therapeutic concentrations at the tumor site. |
Data Presentation
While specific quantitative pharmacokinetic data for this compound is not publicly available in a structured format, the following table provides a template for summarizing key parameters from your in vivo studies. The NuTide:701 clinical trial measures Cmax, AUC, and elimination half-life (t½) for this compound and its metabolites.[6]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites (Template)
| Analyte | Dose | Animal Model | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |
| This compound | [Enter Dose] | [e.g., Beagle Dog] | [Your Data] | [Your Data] | [Your Data] |
| 3'-deoxyadenosine (3'-dA) | [Enter Dose] | [e.g., Beagle Dog] | [Your Data] | [Your Data] | [Your Data] |
| 3'-deoxyinosine (3'-dI) | [Enter Dose] | [e.g., Beagle Dog] | [Your Data] | [Your Data] | [Your Data] |
| Alanine Phosphate Metabolite | [Enter Dose] | [e.g., Beagle Dog] | [Your Data] | [Your Data] | [Your Data] |
Experimental Protocols
Representative Protocol for In Vivo Pharmacokinetic Study of this compound in Beagle Dogs
This protocol is a general guideline and should be adapted to your specific experimental needs and institutional animal care and use committee (IACUC) regulations.
1. Animal Model:
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Species: Beagle dog
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Sex: Male and/or female
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Weight: 8-12 kg
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Health Status: Healthy, purpose-bred, and acclimated to the facility for at least 7 days.
2. Formulation and Administration:
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Formulation: Prepare this compound in a sterile, isotonic vehicle suitable for intravenous administration (e.g., 0.9% saline). The final concentration should be based on the desired dose and infusion volume.
-
Dose: To be determined based on previous toxicology and efficacy studies.
-
Administration: Administer via intravenous infusion into a suitable vein (e.g., cephalic or saphenous vein) at a constant rate over a specified period (e.g., 30-60 minutes).
3. Blood Sampling:
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Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-infusion, for example: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
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Sample Collection: Collect approximately 2 mL of whole blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Sample Processing: Immediately place the blood samples on ice. Centrifuge at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.
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Storage: Store the plasma samples at -80°C until analysis.
4. Bioanalysis:
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Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and its major metabolites in plasma.
5. Pharmacokinetic Analysis:
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Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, AUC, and t½.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation pathway of this compound.
Caption: In vivo pharmacokinetic experimental workflow.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Preparation, pharmacokinetics and anti‐obesity effects on dogs of nuciferine liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Study - PK properties of a compound and study its effect on animal (dog) model [aurigeneservices.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 5. nucana.com [nucana.com]
- 6. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738 Technical Support Center: Investigating Potential Off-Target Effects in Normal Cells
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the novel anticancer agent NUC-7738. Below you will find frequently asked questions and troubleshooting guidance related to potential off-target effects in normal, non-cancerous cells during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound in relation to normal cells based on preclinical and clinical studies?
Preclinical toxicology studies in beagle dogs and data from ongoing first-in-human Phase I/II clinical trials (NuTide:701) have indicated a favorable safety profile for this compound.[1][2][3] Notably, side effects commonly associated with nucleoside analogues, such as anemia, leukopenia, gastrointestinal issues, and thrombocytopenia, have not been observed in study participants to date.[1] Clinical studies have reported no dose-limiting toxicities, and the treatment has been well-tolerated, even in combination with other therapies like pembrolizumab.[4][5][6]
Q2: What is the primary mechanism of action of this compound and how might this theoretically affect normal cells?
This compound is a ProTide, a phosphoramidate prodrug of 3'-deoxyadenosine (3'-dA).[1][7][8] This design allows it to bypass common resistance mechanisms to 3'-dA, such as degradation by adenosine deaminase (ADA) and the need for active transport into the cell.[5][6][7] Once inside any cell, it is cleaved by the intracellular phosphoramidase HINT1 to release 3'-dAMP, which is then converted to the active metabolite 3'-dATP.[1][8] The primary on-target effect of 3'-dATP is the disruption of RNA polyadenylation, leading to inhibition of protein synthesis and induction of apoptosis.[4][7]
Theoretically, as HINT1 is ubiquitously expressed, this conversion can occur in both cancerous and normal cells. However, the downstream cytotoxic effects appear to be more pronounced in cancer cells, which often have a higher proliferation rate and may be more sensitive to disruptions in RNA and protein synthesis.
Q3: Have any specific off-target signaling pathways in normal cells been identified for this compound?
Currently, publicly available research has not detailed specific off-target signaling pathways that are significantly and detrimentally affected in normal cells at therapeutic concentrations of this compound. The primary focus of published studies has been on the on-target effects in cancer cells, including the promotion of pro-apoptotic pathways and the attenuation of the NF-κB pathway.[1][8][9] While these pathways are also present in normal cells, the cytotoxic threshold for this compound appears to be higher in non-cancerous tissues.
Troubleshooting Guide for In Vitro Experiments
Researchers encountering unexpected results when using this compound in co-culture with normal cells or as a control on normal cell lines can refer to the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in viability of a normal cell line at clinically relevant concentrations. | High sensitivity of the specific normal cell line to disruptions in RNA synthesis. | 1. Titrate this compound Concentration: Perform a dose-response curve to determine the IC50 for your specific normal cell line and compare it to the IC50 of your cancer cell lines of interest. 2. Assess Proliferation Rate: Compare the proliferation rate of your normal cell line to that of your cancer cell lines. Highly proliferative normal cells may be more susceptible. 3. Use a Less Proliferative Normal Cell Line: If possible, switch to a more slowly dividing normal cell line as a control. |
| Alterations in the morphology of normal cells. | Nucleolar stress due to impact on ribosome biogenesis. Some anti-cancer drugs can unintentionally affect the nucleolus.[10] | 1. Nucleolar Staining: Perform immunofluorescence staining for nucleolar markers (e.g., fibrillarin, nucleophosmin) to assess any changes in nucleolar morphology. 2. Measure Ribosomal RNA Synthesis: Quantify the synthesis of new ribosomal RNA to determine if there is a direct impact on ribosome production. |
| Inconsistent results between experimental replicates. | Variability in HINT1 expression or activity in the cell line. | 1. Quantify HINT1 Expression: Use qPCR or Western blotting to confirm consistent HINT1 expression across your cell line stocks. 2. Source a New Cell Line Stock: If HINT1 expression is variable, obtain a new, authenticated vial of the cell line from a reputable cell bank. |
Experimental Protocols & Methodologies
To assist researchers in designing their experiments, below are summaries of key methodologies cited in the literature for assessing the effects of this compound.
Cell Viability Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
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After 24 hours, treat cells with a serial dilution of this compound.
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Incubate for 48-72 hours.
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Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
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Normalize data to untreated controls and perform non-linear regression to calculate the IC50.[1]
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Apoptosis Assay
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Objective: To quantify the induction of apoptosis by this compound.
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Methodology:
-
Treat cells with this compound at the desired concentration and time point.
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Harvest and stain cells with an apoptosis detection kit (e.g., Annexin V/Propidium Iodide).
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Analyze the cell population by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[11] Alternatively, assess apoptosis by Western blotting for cleaved PARP or cleaved Caspase-3.[9][11]
-
Visualizing Key Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its cellular effects.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro assessment of this compound.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 3. NuCana plc Doses First Patients in Expansion Study of this compound for PD-1 Inhibitor-Resistant Melanoma, Updates Clinical Development Progress [quiverquant.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nucana.com [nucana.com]
- 10. oncologynews.com.au [oncologynews.com.au]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-7738 Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing NUC-7738 treatment schedules. Content is organized into frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it inform scheduling?
A1: this compound is a ProTide transformation of 3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analogue.[1][2] Its design overcomes the key resistance mechanisms that limit the efficacy of 3'-dA, such as rapid breakdown by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation.[1][2][3]
Once inside the cell, this compound is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated monophosphate form of 3'-dA.[4][1][2] This is then converted to its active triphosphate form, 3'-dATP, which induces cancer cell death by disrupting RNA polyadenylation and inhibiting DNA/RNA polymerases.[3][5] This mechanism suggests that scheduling should aim to maintain sufficient intracellular concentrations of 3'-dATP to effectively induce apoptosis.
Q2: What is the rationale for exploring both weekly and fortnightly this compound dosing schedules in clinical trials?
A2: The exploration of different dosing schedules, such as weekly or fortnightly infusions, in the Phase I/II NuTide:701 trial is designed to identify the Maximum Tolerated Dose (MTD) and the optimal biological dose.[6] The goal is to balance the anti-cancer activity with patient safety and tolerability.[7][8] A weekly schedule maintains more consistent drug exposure, while a fortnightly schedule may reduce cumulative toxicity, allowing for higher individual doses. The optimal schedule will likely depend on the tumor type, its proliferation rate, and the patient's individual pharmacokinetic and pharmacodynamic profile.
Q3: How does HINT1 expression level in tumor cells potentially impact the efficacy of a given this compound treatment schedule?
A3: The activation of this compound is dependent on cleavage by the HINT1 enzyme.[4][1][2] Therefore, tumors with higher levels of HINT1 expression may more efficiently convert this compound to its active form, potentially leading to greater sensitivity. In such cases, a less frequent or lower dose schedule might still achieve therapeutic intracellular concentrations of 3'-dATP. Conversely, in tumors with low HINT1 expression, a more intensive schedule with higher or more frequent dosing may be required to achieve a therapeutic effect. It is advisable to measure baseline HINT1 levels in preclinical models to stratify responses and better interpret efficacy data.
Q4: What are the known resistance mechanisms to this compound, and how can scheduling be adapted to overcome them?
A4: this compound was specifically designed to bypass the primary resistance mechanisms affecting its parent compound, 3'-dA, such as degradation by ADA and dependence on cellular transporters like hENT1.[3] However, potential acquired resistance to this compound could theoretically emerge through downregulation of the activating enzyme HINT1 or alterations in downstream apoptotic pathways. If resistance is suspected, re-evaluating HINT1 expression in resistant clones is recommended. Schedule modification, such as combination therapy with agents that target parallel survival pathways, may be a viable strategy.[5] For instance, this compound is being tested in combination with the PD-1 inhibitor pembrolizumab to sensitize resistant tumors.[9]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| High in vitro potency not translating to in vivo efficacy. | Suboptimal dosing schedule (too low or infrequent). Poor tumor penetration. Rapid clearance in the animal model. | 1. Dose Escalation Study: Perform a dose-escalation study in the xenograft model to determine the maximum tolerated dose. 2. Schedule Variation: Test multiple schedules (e.g., daily, every other day, weekly) at the MTD. 3. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of this compound and its active metabolite, 3'-dATP, at various time points post-administration to assess exposure. |
| Significant toxicity observed at effective doses in animal models. | Dosing schedule is too aggressive. Off-target effects. | 1. Fractionate the Dose: Administer smaller doses more frequently (e.g., switch from 50 mg/kg every 3 days to 25 mg/kg daily) to maintain the same total weekly dose but reduce peak concentration (Cmax). 2. Intermittent Dosing: Introduce drug holidays (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues. 3. Monitor Biomarkers: Track relevant toxicity biomarkers (e.g., liver enzymes, complete blood count) to correlate with the dosing schedule. |
| Variability in tumor response across different preclinical models. | Differences in HINT1 expression. Intrinsic differences in tumor biology (e.g., proliferation rate, apoptotic threshold). | 1. Characterize Models: Measure baseline HINT1 mRNA and protein levels in all cell lines/xenograft models before initiating studies. 2. Stratify Analysis: Analyze efficacy data based on HINT1 expression levels to determine if it is a predictive biomarker. 3. Correlate with Proliferation: Assess the correlation between tumor growth rate (e.g., doubling time) and response to different schedules. Faster-growing tumors may respond better to more frequent dosing. |
Data Presentation: Preclinical & Clinical Dosing
Table 1: Overview of this compound Dosing in Clinical Trials
| Trial ID | Phase | Patient Population | Dosing Schedule(s) Investigated | Key Objectives |
| NuTide:701 [6][7][8] | I/II | Advanced Solid Tumors & Lymphoma | Monotherapy: Weekly or fortnightly IV infusions.[6] Combination (with Pembrolizumab): Weekly IV infusions (Days 1, 8, 15 of a 21-day cycle).[6] | Assess safety, tolerability, MTD, and preliminary clinical activity.[6][8] |
Table 2: Illustrative Preclinical Efficacy Data (Hypothetical)
| Cell Line | HINT1 Expression | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) | Observations |
| A549 (Lung) | High | 3x / week | 50 | 85% | High efficacy with manageable toxicity. |
| A549 (Lung) | High | 1x / week | 100 | 60% | Less effective than more frequent dosing. |
| PANC-1 (Pancreas) | Low | 3x / week | 50 | 40% | Moderate efficacy, suggesting HINT1 dependence. |
| PANC-1 (Pancreas) | Low | 5x / week | 50 | 65% | Increased frequency improves efficacy in low-HINT1 model. |
Mandatory Visualizations
Caption: this compound mechanism of activation and downstream effects.
Caption: Workflow for in vivo optimization of this compound treatment schedule.
Experimental Protocols
Protocol 1: In Vitro Dose Schedule Simulation
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Cell Plating: Seed cancer cells in 96-well plates at a density determined to ensure cells remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours).
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Treatment Application:
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Continuous Exposure: Add this compound at various concentrations and incubate for the full duration (e.g., 72 hours).
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Intermittent Exposure: Treat cells with this compound for a defined period (e.g., 24 hours). After 24 hours, carefully aspirate the media, wash cells gently with PBS, and add fresh, drug-free media for the remaining 48 hours.
-
-
Viability Assessment: At the end of the total incubation period, assess cell viability using a standard method such as the MTS or CellTiter-Glo® assay.
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Data Analysis: Compare the IC50 values obtained from continuous versus intermittent exposure schedules. A significant shift in IC50 can provide a rationale for intermittent dosing in vivo.
Protocol 2: In Vivo Xenograft Study for Schedule Optimization
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Model Establishment: Implant human tumor cells subcutaneously into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
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Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
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Treatment Administration: Administer this compound via the determined route (e.g., intravenous infusion) according to the schedules being tested.
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Group 1: Vehicle control.
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Group 2: this compound at MTD, weekly schedule.
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Group 3: this compound at a fraction of MTD, 3x/week schedule.
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Group 4: this compound at a lower fraction of MTD, 5x/week schedule.
-
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Use the formula (Length x Width²)/2 to calculate tumor volume.
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Pharmacodynamic Sub-study: In a satellite group of animals, collect tumor and plasma samples at specified time points after the first and last doses to measure this compound and 3'-dATP concentrations (PK) and target engagement biomarkers (e.g., cleaved PARP by Western blot).
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Endpoint and Analysis: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period (e.g., 21-28 days). Calculate the percentage of Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Compare the efficacy and toxicity profiles of each schedule to identify the optimal regimen.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 8. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 9. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
NUC-7738 Clinical Development: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-7738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel ProTide transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1] The ProTide technology is designed to overcome the clinical limitations of cordycepin, which include rapid breakdown by the enzyme adenosine deaminase (ADA) and inefficient transport into cancer cells.[2][3] this compound is designed to bypass these resistance mechanisms. Once inside the cell, it is converted to its active anti-cancer metabolite, 3'-dATP, which disrupts RNA polyadenylation, leading to metabolic stress, inhibition of cell division, and apoptosis (programmed cell death).[4]
Q2: How is this compound activated within the cell?
This compound's activation is dependent on the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1).[5] HINT1 cleaves the phosphoramidate moiety of this compound, releasing the pre-activated nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form (3'-dATP).[5][6]
Q3: What are the main signaling pathways affected by this compound?
This compound has been shown to induce apoptosis and attenuate the NF-κB signaling pathway.[5][6] Additionally, in acute myeloid leukemia (AML) cells, this compound has been observed to reduce β-catenin signaling.[3]
Troubleshooting Guide for In Vitro Experiments
Problem 1: Higher than expected IC50 values or apparent resistance in cancer cell lines.
-
Possible Cause 1: Low expression of HINT1.
-
Troubleshooting: Confirm the expression level of HINT1 in your cell line of interest using Western blot or qPCR. Cell lines with very low or absent HINT1 expression may be less sensitive to this compound.[5]
-
-
Possible Cause 2: Issues with drug stability or preparation.
-
Troubleshooting: this compound is stable in human plasma for up to 4 hours. For in vitro experiments, prepare fresh stock solutions and dilute to the final concentration immediately before use. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting: Ensure that the cell seeding density and incubation time are appropriate for your cell line. For cytotoxicity assays, an incubation period of 72 hours is often used.[6] Refer to the detailed experimental protocols below.
-
Problem 2: Inconsistent results in apoptosis assays (e.g., Western blot for cleaved PARP).
-
Possible Cause 1: Inappropriate timing of analysis.
-
Troubleshooting: The induction of apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis markers in your specific cell line. A 24-hour treatment has been shown to be effective for detecting cleaved PARP in some cell lines.[6]
-
-
Possible Cause 2: Sub-optimal antibody or Western blot conditions.
-
Troubleshooting: Ensure you are using a validated antibody for cleaved PARP that recognizes the 89 kDa fragment. Optimize your Western blot protocol, including lysis buffer composition, protein concentration, and antibody dilutions.
-
Clinical Development Challenges: Troubleshooting and Monitoring
Issue 1: Emergence of adverse events in clinical trials.
-
Background: In the Phase 1/2 NuTide:701 study, this compound has been investigated as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors and lymphoma.[4][7]
-
Observed Adverse Events: While generally well-tolerated, some adverse events have been reported, particularly in combination therapy.[4]
-
In the this compound plus pembrolizumab cohort, observed adverse events included reversible Grade 4 transaminitis (related to pembrolizumab) and Grade 3 abdominal pain, diarrhea, and fatigue.[4]
-
-
Monitoring and Management:
-
Closely monitor liver function tests (LFTs) in patients, especially when this compound is used in combination with immunotherapy.
-
Manage gastrointestinal toxicities such as diarrhea and abdominal pain with standard supportive care.
-
Monitor for fatigue and adjust dosing or provide supportive care as needed.
-
Issue 2: Potential for drug resistance.
-
Background: While this compound is designed to overcome common mechanisms of resistance to its parent compound, the potential for acquired resistance to this compound itself should be considered.
-
Potential Mechanisms:
-
Downregulation of HINT1: Reduced expression or inactivating mutations in the HINT1 gene could impair the activation of this compound.[5]
-
Alterations in downstream pathways: Changes in apoptotic or other signaling pathways targeted by 3'-dATP could confer resistance.
-
-
Monitoring in Clinical Trials:
-
In patients with accessible tumors, consider pre- and on-treatment biopsies to assess HINT1 expression levels and changes in the tumor microenvironment.[4]
-
Monitor for changes in tumor markers and radiographic evidence of disease progression.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| CCRF-CEM | Leukemia | <30 |
| HL-60 | Leukemia | <30 |
| K562 | Leukemia | <30 |
| MOLT-4 | Leukemia | <30 |
| MV4-11 | Leukemia | <30 |
| THP-1 | Leukemia | <30 |
| HEL92.1.7 | Erythroleukemia | <30 |
| NCI-H929 | Multiple Myeloma | <30 |
| RPMI-8226 | Multiple Myeloma | <30 |
| Jurkat | T-cell Leukemia | <30 |
| Z138 | Mantle Cell Lymphoma | <30 |
| RL | B-cell Lymphoma | <30 |
| HS445 | Hodgkin's Lymphoma | <30 |
| HepG2 | Hepatocellular Carcinoma | <30 |
| MCF-7 | Breast Cancer | <30 |
| Bx-PC-3 | Pancreatic Cancer | <30 |
| HT29 | Colorectal Cancer | <30 |
| MIA PaCa-2 | Pancreatic Cancer | <30 |
| SW620 | Colorectal Cancer | <30 |
Data extracted from a study where a panel of hematological and solid tumor cell lines were treated with this compound for 72 hours.[6]
Experimental Protocols
1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
-
Materials:
-
96-well plates
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 72 hours.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Wash the plates five times with slow-running tap water and allow to air dry.[9]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[5]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.[8][9]
-
2. Detection of Apoptosis by Western Blot for Cleaved PARP
-
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment.
-
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Simplified mechanism of action of this compound's active metabolite.
Caption: Experimental workflow for IC50 determination using SRB assay.
References
- 1. researchgate.net [researchgate.net]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NUC-7738 Clinical Trials: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the clinical evaluation of NUC-7738, this technical support center provides essential information regarding potential side effects observed in clinical trials, detailed experimental protocols, and a comprehensive troubleshooting guide. This resource aims to facilitate a deeper understanding of this compound's clinical profile and aid in the design and execution of future studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog. Its design overcomes the limitations of 3'-deoxyadenosine, such as rapid degradation in the bloodstream. The ProTide technology enables efficient delivery of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells.[1][2][3] The primary mechanism of action involves the disruption of RNA polyadenylation, a critical process for RNA stability and protein translation, leading to cancer cell death.[3] Additionally, this compound has been shown to modulate the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][2]
Q2: In which clinical trial has this compound been primarily investigated?
A2: The main clinical trial for this compound is the Phase I/II NuTide:701 study (NCT03829254). This trial was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab, in patients with advanced solid tumors.[1][4][5][6]
Q3: What is the general safety profile of this compound in clinical trials?
A3: Based on the available data from the NuTide:701 trial, this compound has demonstrated a favorable safety profile.[7][8] As a monotherapy, it is reported to be well-tolerated with a low incidence of severe treatment-related adverse events.[9][10] When used in combination with pembrolizumab, the safety profile is also described as favorable.[7][8]
Potential Side Effects of this compound in Clinical Trials
The following tables summarize the treatment-related adverse events (TRAEs) observed in the NuTide:701 clinical trial for both this compound monotherapy and its combination with pembrolizumab.
This compound Monotherapy
Data from the Phase 1 dose-escalation part of the NuTide:701 trial in 38 patients with advanced solid tumors who had exhausted all other treatment options are presented below.
Table 1: Treatment-Related Adverse Events (TRAEs) with this compound Monotherapy (n=38) [9]
| Adverse Event | Any Grade (n) | Any Grade (%) | Grade 3 (n) | Grade 3 (%) |
| Fatigue | 16 | 42% | 1 | 3% |
| Nausea | 14 | 37% | 0 | 0% |
| Anemia | 7 | 18% | 2 | 5% |
| Diarrhea | 6 | 16% | 0 | 0% |
| Vomiting | 6 | 16% | 0 | 0% |
| Mucosal Inflammation | 4 | 11% | 0 | 0% |
| Decreased Appetite | 4 | 11% | 0 | 0% |
Note: No Grade 4 or 5 treatment-related adverse events were reported in the monotherapy cohort.[9]
This compound in Combination with Pembrolizumab
The following data are from a small cohort of four patients with metastatic melanoma in the Phase 2 part of the NuTide:701 study.
Table 2: Treatment-Related Adverse Events with this compound and Pembrolizumab Combination Therapy (n=4) [10]
| Adverse Event | Grade | Attribution | Number of Patients |
| Transaminitis | 4 | Related to Pembrolizumab | 1 |
| Abdominal Pain | 3 | Not specified | 2 |
| Diarrhea | 3 | Not specified | 2 |
| Fatigue | 3 | Not specified | 2 |
Experimental Protocols
NuTide:701 Clinical Trial Protocol Overview
The NuTide:701 study is a Phase I/II, open-label, dose-escalation, and expansion trial.[5]
-
Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound monotherapy. Patients with advanced solid tumors received escalating doses of this compound administered as an intravenous infusion.[5][6]
-
Phase II (Expansion): This phase further evaluates the safety and efficacy of this compound at the RP2D, both as a monotherapy and in combination with pembrolizumab, in specific cohorts of patients, including those with metastatic melanoma.[5]
Key Methodologies:
-
Patient Population: Patients enrolled in the trial had advanced, unresectable solid tumors for which standard therapies were no longer effective.[6][10]
-
Drug Administration: this compound was administered as an intravenous infusion.[5] In the combination arm, pembrolizumab was also administered intravenously.
-
Safety and Tolerability Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Pharmacokinetic Analysis: Plasma and peripheral blood mononuclear cells (PBMCs) were collected to measure the concentrations of this compound and its active metabolite, 3'-dATP.[1]
-
Pharmacodynamic and Exploratory Biomarker Analysis: Tumor biopsies and blood samples were collected to assess the mechanism of action of this compound, including its effects on RNA polyadenylation and the NF-κB pathway.[1]
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.
NuTide:701 Clinical Trial Workflow
This diagram outlines the general workflow for a patient participating in the NuTide:701 clinical trial.
Troubleshooting Guide for Researchers
This section addresses potential issues and questions that may arise during experiments involving this compound.
1. Issue: Unexpectedly high or low cytotoxicity in in-vitro assays.
-
Possible Cause:
-
Cell Line Sensitivity: Different cancer cell lines may exhibit varying sensitivity to this compound.
-
HINT1 Expression: The enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) is required for the activation of this compound. Low or absent HINT1 expression in a cell line could lead to reduced efficacy.
-
Drug Concentration and Exposure Time: The cytotoxic effect of this compound is dose- and time-dependent.
-
-
Troubleshooting Steps:
-
Confirm HINT1 Expression: Verify the expression of HINT1 in your cell line of interest using techniques like Western blot or qPCR.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the drug's effect.
-
Positive Control: Include a positive control (e.g., a standard chemotherapy agent for that cell line) to ensure the assay is performing as expected.
-
2. Issue: Difficulty in detecting the active metabolite (3'-dATP) intracellularly.
-
Possible Cause:
-
Suboptimal Extraction Method: Inefficient extraction of nucleotides from cells can lead to low recovery of 3'-dATP.
-
Sample Degradation: 3'-dATP can be unstable if not handled and stored properly.
-
Insufficient Drug Exposure: The intracellular concentration of 3'-dATP is dependent on the dose and duration of this compound treatment.
-
Analytical Method Sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect low levels of 3'-dATP.
-
-
Troubleshooting Steps:
-
Optimize Extraction Protocol: Use a validated protocol for nucleotide extraction, often involving cold methanol or perchloric acid precipitation, to ensure efficient recovery.
-
Maintain Cold Chain: Keep samples on ice during processing and store extracts at -80°C to prevent degradation.
-
Increase Drug Concentration/Time: If feasible, increase the concentration of this compound or the duration of exposure to increase the intracellular levels of 3'-dATP.
-
Validate Analytical Method: Ensure your LC-MS/MS method is validated for the quantification of 3'-dATP, including the use of an appropriate internal standard.
-
3. Issue: Inconsistent results in NF-κB pathway analysis.
-
Possible Cause:
-
Cellular Context: The effect of this compound on the NF-κB pathway may be cell-type specific.
-
Timing of Analysis: The modulation of the NF-κB pathway may be a transient effect.
-
Assay Variability: Different assays for NF-κB activity (e.g., reporter assays, Western blot for p65 phosphorylation, immunofluorescence for nuclear translocation) can have different sensitivities and specificities.
-
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to identify the optimal time point for observing changes in the NF-κB pathway after this compound treatment.
-
Use Multiple Assays: Corroborate your findings using at least two different methods to assess NF-κB activity.
-
Appropriate Controls: Include positive and negative controls for NF-κB activation (e.g., TNF-α as an activator) to validate your experimental system.
-
Confirm Pathway Components: Ensure that the key components of the NF-κB pathway are expressed and functional in your chosen cell line.
-
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nucana.com [nucana.com]
- 4. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 7. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NCNA Stock News [stocktitan.net]
- 8. nucana.com [nucana.com]
- 9. nucana.com [nucana.com]
- 10. nucana.com [nucana.com]
NUC-7738 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of NUC-7738. Additionally, it offers troubleshooting guidance and detailed protocols for common experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel ProTide derivative of 3'-deoxyadenosine (3'-dA), a naturally occurring adenosine analogue with known anticancer properties.[1][2] The ProTide technology enhances the therapeutic potential of 3'-dA by overcoming its inherent limitations, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake.[1][3][4] this compound is designed to efficiently enter cancer cells, where it is then converted into the active anti-cancer agent, 3'-deoxyadenosine triphosphate (3'-dATP).[1][3] This active metabolite disrupts RNA synthesis and promotes apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
It is recommended to use the stock solution within the specified period to ensure experimental reliability. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]
Q3: How stable is this compound under experimental conditions?
This compound exhibits significantly greater stability compared to its parent compound, 3'-dA. Key stability data includes:
| Matrix | Stability Metric | Result |
| Human Plasma | Concentration Change | No change observed for up to 4 hours |
| Human Hepatocytes (1 µM) | Half-life (t½) | 48.1 minutes |
This enhanced stability is attributed to the ProTide moiety, which protects the molecule from enzymatic degradation.[5]
Q4: I am observing lower than expected potency in my cell-based assays. What could be the issue?
Several factors could contribute to reduced potency. Consider the following troubleshooting steps:
-
Storage and Handling: Verify that this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.
-
Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines.[1] Ensure the concentration range used is appropriate for your specific cell line.
-
HINT1 Expression: The activation of this compound is dependent on the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1][2][6] Low expression of HINT1 in your cell line could lead to reduced conversion of this compound to its active form. Consider verifying HINT1 expression levels via Western blot or qPCR.
-
Assay Duration: The cytotoxic effects of this compound may be time-dependent. Ensure your assay duration (e.g., 48-72 hours) is sufficient to observe the desired effect.[7]
Experimental Protocols
Cell Viability (IC50) Determination Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[7]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[7]
Visualizing Key Processes
To further aid in understanding the mechanism and application of this compound, the following diagrams illustrate its activation pathway and a typical experimental workflow.
Caption: Intracellular activation pathway of this compound.
Caption: General workflow for an in vitro cell viability experiment.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel nucleoside analogue ProTide this compound overcomes cancer resistance mechanisms in vitro and in a first-in-human Phase 1 clinical trial -ORCA [orca.cardiff.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
NUC-7738 In Vitro Assays: Technical Support Center
Welcome to the technical support center for NUC-7738 in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phosphoramidate prodrug, or ProTide, of the nucleoside analog 3'-deoxyadenosine (also known as cordycepin).[1][2][3][4][5][6][7][8][9][10] The ProTide technology is designed to overcome the limitations of conventional nucleoside analogs by protecting the active molecule from premature degradation and facilitating its entry into cancer cells.[1][2][3][5][6][7][11][12][13][14]
Once inside the cell, the protective phosphoramidate cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the pre-activated monophosphate form of 3'-deoxyadenosine, 3'-dAMP.[1][2][3][5][7][11] This bypasses the need for the rate-limiting activation step by adenosine kinase, a common mechanism of resistance to the parent compound.[1][2][5][9][11][15] The active metabolite, 3'-dATP, is then formed, which can inhibit RNA synthesis and induce apoptosis in cancer cells.[1][9] this compound has also been shown to affect signaling pathways such as the NF-κB pathway.[1][2][4][7][11]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[8]
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[8]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[8] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: What are the key advantages of using this compound over its parent compound, 3'-deoxyadenosine (cordycepin)?
This compound is specifically engineered to bypass the primary resistance mechanisms that limit the efficacy of 3'-deoxyadenosine.[1][2][3][5][7][11] Key advantages include:
-
Resistance to ADA Degradation: The ProTide moiety protects this compound from deamination by adenosine deaminase (ADA), which rapidly inactivates 3'-deoxyadenosine in the bloodstream and cell culture medium.[1][9][11][15]
-
Bypassing Transporter Dependence: Its cellular uptake is not reliant on the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in resistant cancer cells.[9][15]
-
Overcoming Kinase-Dependent Activation: this compound does not require activation by adenosine kinase (ADK), another common resistance mechanism.[1][9][15]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of cytotoxic effect.
Possible Cause 1: Suboptimal Drug Preparation or Storage.
-
Recommendation: Ensure this compound is properly dissolved in anhydrous DMSO to create a high-concentration stock.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the final DMSO concentration in the culture medium is not cytotoxic to your cell line but sufficient to maintain drug solubility.
Possible Cause 2: Low Expression of HINT1 in the Cell Line.
-
Recommendation: this compound requires the enzyme HINT1 for its activation.[1][2][3][5][7][11] If you are working with a cell line that has not been previously characterized for this compound sensitivity, it is advisable to assess the HINT1 expression level by Western blot or qPCR. Cell lines with low HINT1 expression may exhibit reduced sensitivity to this compound.
Possible Cause 3: Incorrect Assay Duration.
-
Recommendation: Most reported in vitro cytotoxicity assays with this compound involve treatment durations of 48 to 72 hours.[1][8][11] Shorter incubation times may not be sufficient to observe the full cytotoxic effect. Consider performing a time-course experiment to determine the optimal treatment duration for your specific cell line.
Possible Cause 4: Cell Seeding Density.
-
Recommendation: The initial cell seeding density can significantly impact the outcome of a cytotoxicity assay. If cells become over-confluent during the assay, the growth rate of the control cells may slow down, leading to an underestimation of the drug's potency. Conversely, if the seeding density is too low, the cells may not be healthy enough for a robust assay. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment. For a 96-well plate format, a starting density of 10,000 cells per well has been previously reported.[1][11]
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well to prevent cells from settling.
Possible Cause 2: "Edge Effects" in multi-well plates.
-
Recommendation: Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of media components and the drug, resulting in variability. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.
Possible Cause 3: Drug Precipitation.
-
Recommendation: Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture medium, especially at higher concentrations.[4][8] When preparing working dilutions, add the drug stock to the medium and mix immediately and thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells.
Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo®).
Possible Cause: Different Assay Readouts.
-
Recommendation: Be aware of what each assay measures.
-
MTT/MTS assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. However, compounds that affect cellular metabolism can interfere with these assays.
-
CellTiter-Glo® and other ATP-based assays: These luminescent assays measure intracellular ATP levels, which is a marker of metabolically active cells.
-
Crystal Violet or SRB assays: These assays measure total protein content, which reflects the total number of adherent cells.
-
-
If you observe discrepancies, consider the mechanism of action of this compound. As it affects fundamental cellular processes like RNA synthesis, it is possible that metabolic activity (measured by MTT) and ATP levels could change at different rates than overall cell death. Using an assay that directly measures cell death, such as a live/dead stain or a caspase activation assay, can provide additional insights.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines. Note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| HAP1 | - | 48 | ~10-20 |
| Gastric Cancer Cell Lines | Gastric Cancer | 48 | ~10-100 |
| Renal Cancer Cell Lines | Renal Cancer | 48 | ~10-100 |
| Melanoma Cell Lines | Melanoma | 48 | ~10-100 |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 48 | ~10-100 |
| MOLT-4 | Leukemia | 72 | <30 |
| PC-3 | Prostate Cancer | 72 | 51.18 |
Data compiled from multiple sources.[1][8][11]
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a non-linear regression model.
Visualizations
This compound Mechanism of Action
Caption: Intracellular activation pathway of this compound.
Troubleshooting Logic for High IC50 Values
Caption: Decision tree for troubleshooting unexpected IC50 results.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. [PDF] The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fosdesdenosine sipalabenamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. cardiff.ac.uk [cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. nucana.com [nucana.com]
how to enhance NUC-7738's therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving NUC-7738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, 3'-deoxyadenosine (cordycepin)?
This compound is a novel ProTide therapeutic designed to overcome the limitations of its parent compound, 3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog.[1][2][3][4][5][6][7][8][9][10][11] The ProTide technology enhances the therapeutic potential of 3'-dA by protecting it from rapid breakdown in the bloodstream and facilitating its entry into cancer cells.[3][11] Unlike 3'-dA, this compound can bypass the need for nucleoside transporters for cellular uptake and is resistant to deamination by the enzyme adenosine deaminase (ADA).[1][9]
Q2: What is the mechanism of action of this compound?
This compound is designed for efficient delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into tumor cells.[3][9][11] Once inside the cell, this compound is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2] This is then further phosphorylated to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[1] 3'-dATP disrupts RNA polyadenylation, leading to the inhibition of cell proliferation and induction of apoptosis.[9][10][12][13] Additionally, this compound has been shown to attenuate the NF-κB signaling pathway.[1][2]
Q3: How is the therapeutic index of this compound enhanced compared to 3'-deoxyadenosine?
The therapeutic index of this compound is enhanced primarily through the application of ProTide technology.[3][11] This chemical modification protects the parent nucleoside analog from enzymatic degradation in the plasma, allowing for greater bioavailability.[1][9] By bypassing the resistance mechanisms associated with transport and activation that limit the efficacy of 3'-dA, this compound can generate higher levels of the active anti-cancer metabolite, 3'-dATP, within cancer cells.[3][9][11] This leads to a significantly greater potency, with studies showing it to be up to 40 times more potent than 3'-dA in killing cancer cells, while exhibiting a favorable safety profile in early clinical trials.[3][11]
Q4: What are the known resistance mechanisms to this compound?
While this compound is designed to overcome the primary resistance mechanisms affecting 3'-deoxyadenosine (i.e., rapid deamination by ADA and reliance on nucleoside transporters), potential for acquired resistance to this compound could theoretically emerge.[1][3][9][11] Although not extensively documented, potential mechanisms could involve alterations in the intracellular activation pathway, such as downregulation or mutation of the HINT1 enzyme responsible for the initial cleavage of the ProTide moiety.
Q5: In which cancer models has this compound shown efficacy?
This compound has demonstrated cytotoxic effects across a wide range of cancer cell lines, including those from gastric, renal, melanoma, and ovarian cancers.[1] Early results from the NuTide:701 Phase 1 clinical trial have shown encouraging signs of anti-cancer activity in patients with advanced solid tumors and lymphomas that were resistant to conventional treatments.[3][14] More recent data from the Phase 2 part of the study has shown that this compound, in combination with pembrolizumab, achieved disease control in a significant number of patients with PD-1 inhibitor-resistant melanoma.[13]
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound across different cancer cell lines.
-
Possible Cause 1: Differences in HINT1 expression. The activation of this compound is dependent on the intracellular enzyme HINT1.[1][2] While one study did not find a direct correlation between HINT1 mRNA expression and sensitivity to this compound, significant variations in HINT1 protein levels or activity across cell lines could contribute to differing sensitivities.[1]
-
Troubleshooting Step 1: Measure HINT1 protein expression and activity in your panel of cell lines using Western blot or an enzymatic assay to correlate with this compound sensitivity.
-
Possible Cause 2: Cell line-specific differences in downstream signaling pathways. The ultimate cytotoxic effect of this compound is dependent on the cellular response to the accumulation of 3'-dATP and the inhibition of pathways like NF-κB.[1] Different cancer cell lines may have varying dependencies on these pathways for survival.
-
Troubleshooting Step 2: Perform pathway analysis (e.g., RNA sequencing or proteomic profiling) on treated and untreated cells to understand the differential impact of this compound on key survival pathways in your cell lines of interest.
Problem 2: Lack of expected synergistic effect when combining this compound with another agent.
-
Possible Cause: Overlapping mechanisms of action or antagonistic interactions. The combination of this compound with other cytotoxic agents may not always result in synergy if the drugs share similar downstream effects or if one agent interferes with the activation or activity of the other.
-
Troubleshooting Step:
-
Review the mechanisms of action of both drugs to identify potential overlaps.
-
Design a matrix of concentrations for both drugs to systematically evaluate for synergy, additivity, or antagonism using a validated method such as the Chou-Talalay method.
-
Consider sequencing the administration of the drugs. For example, pre-treating with an agent that upregulates a pathway that this compound targets could enhance its efficacy.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound vs. 3'-deoxyadenosine (3'-dA)
| Cell Line Type | This compound Mean IC50 (μmol/L) | 3'-dA Mean IC50 (μmol/L) | Fold-Change in Potency | Reference |
| HAP1 | - | - | - | [1] |
| Gastric Cancer | <10 | >100 | >10 | [1] |
| Renal Cancer | <10 | >100 | >10 | [1] |
| Melanoma | <10 | >100 | >10 | [1] |
| Ovarian Cancer | <10 | >100 | >10 | [1] |
| Teratocarcinoma (Tera-1) | Significantly lower than 3'-dA | - | >40 | [1] |
| Overall Mean | 18.8 | 137.8 | ~7.3 | [1] |
Table 2: Clinical Trial Data for this compound in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma
| Metric | Result | Reference |
| Disease Control | 9 out of 12 patients | [13] |
| Tumor Volume Reduction | Observed in numerous patients | [15] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Cancer Cell Lines
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Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Downstream mechanisms of action of activated this compound.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Could this compound Be the Game-Changing Cancer Treatment You've Never Heard Of? [celluvive.com]
- 11. ox.ac.uk [ox.ac.uk]
- 12. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 13. NuCana plc Reports Encouraging Clinical Data for this compound and NUC-3373, Highlights Financial Position and Future Milestones [barchart.com]
- 14. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 15. tipranks.com [tipranks.com]
Technical Support Center: NUC-7738 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities of NUC-7738 observed in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section offers solutions to common problems that may arise during preclinical studies with this compound, focusing on the reported liver and bone marrow toxicities.
Issue 1: Elevated Liver Enzymes or Signs of Hepatotoxicity
Question: We are observing elevated liver enzymes (ALT, AST) in our beagle dog models treated with this compound. How can we manage this?
Answer:
Elevated liver enzymes are a potential concern with nucleoside analogs. While specific mitigation strategies for this compound have not been publicly detailed, the following general approaches for managing drug-induced liver injury in dogs are recommended.
Recommended Actions:
-
Dose Evaluation: Re-evaluate the dosage and administration schedule. Consider if a dose reduction or a change in the dosing frequency could alleviate the hepatotoxicity while maintaining efficacy.
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Supportive Care: Implement supportive care measures to aid liver function. This can include nutritional support and administration of hepatoprotectants.[1][2]
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Hepatoprotectant Agents: Consider the use of agents that can support liver health. While specific data for this compound is unavailable, agents used for other types of liver injury in dogs include S-adenosylmethionine (SAMe) and N-acetylcysteine (NAC), which can help restore glutathione levels.[3]
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Monitoring: Increase the frequency of monitoring liver function tests to track the progression of toxicity and the response to interventions.
Experimental Protocol: Monitoring and Supportive Care for Hepatotoxicity
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Baseline Monitoring: Prior to initiation of this compound administration, collect baseline blood samples to establish normal ranges for liver enzymes (ALT, AST, ALP, GGT), bilirubin, and albumin for each animal.
-
On-Study Monitoring:
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Collect blood samples for liver function tests at regular intervals (e.g., weekly) during the dosing period.
-
Observe animals daily for clinical signs of hepatotoxicity, such as lethargy, anorexia, vomiting, or jaundice.
-
-
Intervention Thresholds: Establish predefined thresholds for liver enzyme elevations that would trigger an intervention (e.g., a 3-fold increase above baseline).
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Supportive Care Protocol:
-
If intervention thresholds are met, consider a dose reduction of this compound.
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Administer hepatoprotectants such as SAMe at a standard veterinary dose.
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Ensure adequate hydration and nutrition.
-
-
Follow-up: Continue frequent monitoring to assess the effectiveness of the intervention.
Issue 2: Signs of Bone Marrow Suppression
Question: Our animal models are showing signs of myelosuppression (neutropenia, anemia, thrombocytopenia) after this compound administration. What are the recommended mitigation strategies?
Answer:
Bone marrow suppression is a known side effect of many nucleoside analogs.[4] The management of this toxicity is crucial for the well-being of the animal models and the integrity of the study.
Recommended Actions:
-
Monitoring Hematological Parameters: Conduct regular complete blood counts (CBCs) to monitor for changes in white blood cell counts (especially neutrophils), red blood cell counts, and platelet counts.
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Dose Adjustment: Similar to hepatotoxicity, a dose reduction or modification of the treatment schedule may be necessary.
-
Supportive Care:
-
Infection Prophylaxis: In cases of severe neutropenia, prophylactic antibiotics may be warranted to prevent opportunistic infections.
Quantitative Data Summary
Since specific quantitative data from the this compound beagle dog toxicology studies are not publicly available, the following table provides a general overview of potential findings and mitigation outcomes based on studies of other nucleoside analogs.
| Parameter | Potential Observation with this compound | Potential Mitigation Strategy | Expected Outcome of Mitigation |
| Liver Function | |||
| Alanine Aminotransferase (ALT) | >3x increase from baseline | Dose reduction, Administer SAMe | Decrease in ALT levels towards baseline |
| Aspartate Aminotransferase (AST) | >3x increase from baseline | Dose reduction, Administer SAMe | Decrease in AST levels towards baseline |
| Bone Marrow Function | |||
| Absolute Neutrophil Count (ANC) | <1.0 x 10⁹/L | Dose reduction, Administer G-CSF | Increase in ANC to >1.5 x 10⁹/L |
| Hemoglobin (Hgb) | <7 g/dL | Blood transfusion | Increase in Hgb to >8 g/dL |
| Platelet Count | <50 x 10⁹/L | Platelet transfusion | Increase in platelet count, cessation of bleeding |
FAQs
Q1: Why are beagle dogs used for this compound toxicity studies instead of rodents?
A1: this compound is unstable in rat and mouse serum due to rapid degradation by species-specific serum esterases. This makes rodent models unsuitable for assessing the toxicity and toxicokinetics of this compound. Beagle dogs have a metabolic profile that is more comparable to humans for this compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is a ProTide, which is a prodrug of the nucleoside analog 3'-deoxyadenosine (3'-dA). As a ProTide, this compound is designed to bypass the resistance mechanisms that limit the efficacy of 3'-dA, such as enzymatic degradation and poor cellular uptake.[7][8] Once inside the cell, it is cleaved to its active form, 3'-dATP, which can then exert its anti-cancer effects.
Q3: Has this compound shown a favorable safety profile in human clinical trials?
A3: Early results from the Phase 1/2 clinical trial (NuTide:701) have indicated that this compound is well-tolerated by patients with advanced solid tumors and has a favorable safety profile.[9][10][11]
Visualizations
Signaling Pathway: this compound Activation and Potential for Toxicity
Caption: this compound activation pathway and potential for off-target toxicities.
Experimental Workflow: Managing this compound Induced Toxicity in Animal Models
Caption: A logical workflow for the management of potential this compound toxicities.
References
- 1. Canine Vacuolar Hepatopathy - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. dvm360.com [dvm360.com]
- 3. Acute Hepatic Failure in a Dog after Xylitol Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-CSF prevents the suppression of bone marrow hematopoiesis induced by IL-12 and augments its antitumor activity in a melanoma model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 10. NuCana Presents Encouraging Data on this compound in Combination [globenewswire.com]
- 11. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
Validation & Comparative
Introduction: Overcoming the Limitations of a Promising Natural Compound
A Comparative Analysis of NUC-7738 and 3'-Deoxyadenosine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of this compound and its parent compound, 3'-deoxyadenosine (cordycepin). We objectively analyze their performance, mechanisms of action, and pharmacokinetic profiles, supported by experimental data, to inform future research and development in oncology.
3'-deoxyadenosine, a naturally occurring nucleoside analog derived from the fungus Cordyceps sinensis, has long been recognized for its anti-cancer properties.[1] However, its clinical development has been significantly hindered by several key limitations: rapid degradation by the enzyme adenosine deaminase (ADA), poor uptake into cancer cells, and a reliance on the enzyme adenosine kinase for activation.[2][3]
To address these challenges, this compound was developed as a ProTide, a pre-activated and protected phosphoramidate prodrug of 3'-deoxyadenosine.[2][4] This modification is designed to bypass the primary resistance mechanisms that curtail the efficacy of 3'-deoxyadenosine, thereby enhancing its therapeutic potential.[3]
Mechanism of Action: A Tale of Two Pathways
Both 3'-deoxyadenosine and this compound exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and interference with cellular proliferation. However, their pathways to activation and intracellular activity differ significantly.
3'-deoxyadenosine's journey to its active form is fraught with obstacles. It requires transport into the cell via the human equilibrative nucleoside transporter 1 (hENT1) and subsequent phosphorylation by adenosine kinase (ADK) to form its active triphosphate metabolite, 3'-dATP. This active form can then be incorporated into DNA and RNA, leading to chain termination and cell death. However, the majority of 3'-deoxyadenosine is rapidly deaminated by ADA in the bloodstream, rendering it inactive before it can reach the tumor cells.[2][4]
This compound, on the other hand, is engineered to circumvent these issues. Its ProTide modification protects it from ADA degradation and allows it to enter cancer cells independently of hENT1 transporters.[4] Once inside the cell, the phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP. This is then efficiently converted to the active 3'-dATP, leading to higher intracellular concentrations of the active metabolite and a more potent anti-cancer effect.[2]
Both compounds have been shown to induce apoptosis and down-regulate cell survival pathways, including the NF-κB pathway.[2]
In Vitro Efficacy: this compound Demonstrates Superior Potency
Comparative in vitro studies have consistently shown that this compound possesses significantly greater cytotoxic activity against a wide range of cancer cell lines compared to 3'-deoxyadenosine.[2] The IC50 (half-maximal inhibitory concentration) values for this compound are substantially lower, indicating a much higher potency.
| Cell Line | Cancer Type | 3'-Deoxyadenosine IC50 (μM) | This compound IC50 (μM) | Fold Difference |
| HAP1 | Leukemia | 82.5 | 4.8 | 17.2 |
| A G S | Gastric | >100 | 8.5 | >11.8 |
| 786-O | Renal | >100 | 6.2 | >16.1 |
| A498 | Renal | >100 | 5.4 | >18.5 |
| A375 | Melanoma | >100 | 7.1 | >14.1 |
| OVCAR-3 | Ovarian | >100 | 9.3 | >10.8 |
Data extracted from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial".[2]
Pharmacokinetic Profiles: Addressing Bioavailability
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties. 3'-deoxyadenosine suffers from a very short plasma half-life due to its rapid clearance by ADA.[5] In contrast, this compound is designed to be resistant to this degradation, leading to a more favorable pharmacokinetic profile.[6] Clinical trial data for this compound is still emerging, but initial findings suggest it is well-tolerated and achieves systemic exposure levels necessary for anti-tumor activity.[3]
| Parameter | 3'-Deoxyadenosine | This compound |
| Metabolism | Rapidly deaminated by adenosine deaminase (ADA). | Resistant to ADA degradation.[6] |
| Cellular Uptake | Dependent on hENT1 transporters.[2] | Independent of hENT1 transporters.[4] |
| Activation | Requires phosphorylation by adenosine kinase (ADK).[2] | Intracellular cleavage by HINT1 to pre-activated 3'-dAMP.[2] |
| Half-life | Very short (approximately 1.6 minutes in rats, intravenously).[5] | Expected to be significantly longer; clinical data pending. |
| Bioavailability | Low due to rapid metabolism. | Enhanced due to protection from degradation. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 values of this compound and 3'-deoxyadenosine in various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or 3'-deoxyadenosine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general approach for evaluating the anti-tumor efficacy of compounds in animal models.
Objective: To assess the in vivo anti-tumor activity of this compound and 3'-deoxyadenosine in a xenograft mouse model.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, 3'-deoxyadenosine, this compound). The compounds are administered according to a predefined schedule and route (e.g., intravenous, intraperitoneal).
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Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion: A Promising Future for a Modified Nucleoside Analog
The ProTide technology has successfully transformed 3'-deoxyadenosine into a promising clinical candidate, this compound. By overcoming the inherent limitations of its parent compound, this compound demonstrates significantly enhanced in vitro potency and a more favorable pharmacokinetic profile.[2][3] Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced cancers.[7] The comparative data presented in this guide underscores the potential of this compound as a valuable addition to the arsenal of anti-cancer therapeutics and highlights the power of prodrug strategies in drug development.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ox.ac.uk [ox.ac.uk]
- 4. newatlas.com [newatlas.com]
- 5. researchgate.net [researchgate.net]
- 6. nucana.com [nucana.com]
- 7. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
NUC-7738 in PD-1 Inhibitor-Resistant Melanoma: A Comparative Guide
For researchers and drug development professionals navigating the challenging landscape of PD-1 inhibitor-resistant melanoma, this guide provides a comparative analysis of the novel agent NUC-7738 against other therapeutic alternatives. Quantitative data from key clinical trials are presented, alongside detailed experimental methodologies and visualizations of molecular pathways and study designs.
Introduction to this compound
This compound is a ProTide, a pre-activated form of the nucleoside analog 3'-deoxyadenosine (also known as cordycepin).[1][2] The ProTide technology is designed to overcome key resistance mechanisms that have historically limited the clinical efficacy of cordycepin, such as its rapid degradation by the enzyme adenosine deaminase (ADA) and its reliance on cellular transporters (hENT1) and activating enzymes (ADK).[3] By bypassing these mechanisms, this compound efficiently delivers the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells.[4] High intracellular levels of 3'-dATP disrupt RNA polyadenylation, inhibit transcription, and induce apoptosis.[5][6] Furthermore, this compound has been shown to modulate the NF-κB pathway and may reduce secreted forms of PD-L1, suggesting a potential to alter the tumor microenvironment and re-sensitize tumors to immunotherapy.[1][6]
Performance Comparison in PD-1 Inhibitor-Resistant Melanoma
The following tables summarize the performance of this compound in combination with pembrolizumab and key alternative therapies used in patients with melanoma that has progressed on or is resistant to anti-PD-1 therapy.
Table 1: Efficacy of this compound and Comparators in PD-1 Inhibitor-Resistant Melanoma
| Therapy | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) | Median Overall Survival (mOS) |
| This compound + Pembrolizumab | NuTide:701 (Ph 2) | PD-1 refractory/relapsed | 16.7% (2/12 PRs) | 75% | >5 months for 7/12 patients | Not Reported | Not Reported |
| Ipilimumab + Nivolumab | SWOG S1616 (Ph 2) | Primary anti-PD-1 resistant | 28% | Not Reported | 6-month PFS rate: 34% | 40.9 months | Not Reported |
| Lifileucel (TIL Therapy) | C-144-01 (Ph 2) | Post-ICI & Targeted Tx | 31.4% (IRC-assessed) | 80.3% | 4.1 months | Not Reached (at 27.6 mo) | 13.9 months |
| Dabrafenib + Trametinib * | DREAMseq (Ph 3) | Post 1L Ipi/Nivo | 47.8% | Not Reported | 9.9 months | Not Reported | Not Reported |
Note: Data for Dabrafenib + Trametinib is from patients who progressed on first-line combination immunotherapy (Ipilimumab + Nivolumab) in a sequencing trial. This represents a key treatment option for patients with a BRAF V600 mutation.
Table 2: Safety and Toxicity Overview
| Therapy | Clinical Trial | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| This compound + Pembrolizumab | NuTide:701 (Ph 2) | Favorable profile reported. Includes transaminitis (1 pt, pembrolizumab-related), abdominal pain, diarrhea, fatigue (2 pts).[6] |
| Ipilimumab + Nivolumab | SWOG S1616 (Ph 2) | 57% of patients experienced Grade ≥3 TRAEs.[1][7] |
| Lifileucel (TIL Therapy) | C-144-01 (Ph 2) | AEs consistent with non-myeloablative lymphodepletion (e.g., cytopenias) and high-dose IL-2 (e.g., capillary leak syndrome).[8] |
| Dabrafenib + Trametinib | DREAMseq (Ph 3) | 53.8% of patients who switched to this therapy experienced Grade ≥3 TRAEs.[5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The diagram below illustrates the intracellular activation of this compound and its downstream anti-cancer effects. Unlike its parent compound, this compound enters the cell independently of hENT1 transporters and is resistant to degradation by ADA. Intracellularly, it is cleaved by the enzyme HINT1 to its monophosphate form (3'-dAMP), bypassing the rate-limiting adenosine kinase (ADK) step. Subsequent phosphorylation leads to the active metabolite 3'-dATP, which disrupts RNA synthesis and promotes apoptosis.
References
- 1. Efficacy and safety of anti-PD1 monotherapy or in combination with ipilimumab after BRAF/MEK inhibitors in patients with BRAF mutant metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Dabrafenib and Trametinib Versus Combination Nivolumab and Ipilimumab for Patients With Advanced BRAF-Mutant Melanoma: The DREAMseq Trial—ECOG-ACRIN EA6134 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medwave.cl [medwave.cl]
- 5. Nivolumab/Ipilimumab vs Dabrafenib/Trametinib With Switch at Disease Progression for Metastatic BRAF-Mutant Melanoma - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequencing Treatment in BRAFV600 Mutant Melanoma: Anti-PD-1 Before and After BRAF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
NUC-7738: A Novel ProTide Approach to Overcoming Drug Resistance in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. Nucleoside analogues, a cornerstone of many therapeutic regimens, are often rendered ineffective by mechanisms such as enzymatic degradation, inefficient cellular uptake, and insufficient intracellular activation. NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), has been engineered to bypass these well-established resistance pathways, offering a promising new therapeutic strategy. This guide provides a comprehensive comparison of this compound and its parent compound, 3'-deoxyadenosine, supported by preclinical and clinical data.
Overcoming Key Resistance Mechanisms: A Structural Advantage
This compound is a phosphoramidate ProTide designed to deliver the active anti-cancer metabolite of 3'-deoxyadenosine, 3'-dATP, directly into cancer cells.[1][2][3] This innovative approach circumvents the primary mechanisms of resistance that have limited the clinical development of 3'-deoxyadenosine.[4][5][6][7]
The key limitations of 3'-deoxyadenosine that this compound overcomes are:
-
Degradation by Adenosine Deaminase (ADA): 3'-deoxyadenosine is rapidly broken down by the enzyme ADA in the bloodstream, significantly reducing its bioavailability.[2][5][6][7] this compound's ProTide structure protects it from ADA-mediated degradation.[1][2][3][4][6]
-
Dependence on Nucleoside Transporters (hENT1): 3'-deoxyadenosine requires the human equilibrative nucleoside transporter 1 (hENT1) for entry into cancer cells.[4][5] Low expression of hENT1 is a common mechanism of drug resistance. This compound can enter cells independently of hENT1.[1][2][3][4]
-
Requirement for Activation by Adenosine Kinase (ADK): Once inside the cell, 3'-deoxyadenosine must be phosphorylated by adenosine kinase (ADK) to become active.[1][4] this compound is delivered in a pre-activated monophosphate form, bypassing the need for ADK.[1][2][3][4]
Comparative In Vitro Efficacy
Preclinical studies have consistently demonstrated the superior potency of this compound compared to 3'-deoxyadenosine across a broad range of cancer cell lines. The half-maximal lethal concentration (LC50) values, which indicate the concentration of a drug required to kill 50% of cells, are significantly lower for this compound.
| Cell Line | Cancer Type | This compound LC50 (μM) | 3'-deoxyadenosine LC50 (μM) |
| Hematological Malignancies | |||
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 | >200 |
| HL-60 | Acute Promyelocytic Leukemia | 1.81 | >200 |
| KG-1 | Acute Myelogenous Leukemia | 1.57 | >200 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1.88 | >200 |
| K562 | Chronic Myelogenous Leukemia | 2.15 | >200 |
| MV4-11 | Acute Myeloid Leukemia | 1.96 | >200 |
| THP-1 | Acute Monocytic Leukemia | 2.16 | >200 |
| HEL92.1.7 | Erythroleukemia | 1.63 | 68.9 |
| NCI-H929 | Multiple Myeloma | 2.05 | >200 |
| RPMI-8226 | Multiple Myeloma | 2.11 | >200 |
| Jurkat | T-cell Leukemia | 1.94 | >200 |
| Z138 | Mantle Cell Lymphoma | 1.34 | 12.15 |
| RL | B-cell Lymphoma | 2.08 | >200 |
| Solid Tumors | |||
| HS445 | Hodgkin's Lymphoma | 2.38 | >200 |
| HepG2 | Hepatocellular Carcinoma | 2.51 | >200 |
| MCF-7 | Breast Adenocarcinoma | 2.45 | >200 |
| Bx-PC-3 | Pancreatic Adenocarcinoma | 2.41 | >200 |
| HT29 | Colorectal Adenocarcinoma | 2.54 | >200 |
| MIA PaCa-2 | Pancreatic Carcinoma | 2.58 | >200 |
| SW620 | Colorectal Adenocarcinoma | 2.49 | >200 |
Data sourced from Serpi M, et al. J Med Chem. 2022.[7]
Clinical Validation in Drug-Resistant Cancers
The clinical potential of this compound in overcoming drug resistance is being investigated in the Phase 1/2 NuTide:701 study.[8][9][10] Encouragingly, in a cohort of 12 patients with metastatic melanoma who were refractory to or had relapsed on prior PD-1 inhibitor therapy, the combination of this compound and pembrolizumab demonstrated significant clinical activity.[11]
| Clinical Endpoint | NuTide:701 Phase 2 Results (this compound + Pembrolizumab) |
| Patient Population | Metastatic melanoma refractory/relapsed on prior PD-1 inhibitor therapy (n=12) |
| Disease Control Rate | 75% (9 out of 12 patients) |
| Partial Responses | 2 out of 12 patients |
| Progression-Free Survival | 7 out of 12 patients with > 5 months |
Data sourced from NuCana plc press release, September 14, 2024.[11] These results are particularly noteworthy in a patient population with limited treatment options and poor prognosis.[11][12]
Mechanism of Action and Signaling Pathways
This compound's mechanism of action centers on the intracellular delivery of 3'-dATP, which disrupts RNA polyadenylation, leading to metabolic stress, cell cycle arrest, and apoptosis.[8][9] Furthermore, this compound has been shown to downregulate the NF-κB signaling pathway, which is frequently activated in cancer cells to promote survival and proliferation.[13][14]
Caption: this compound bypasses the resistance mechanisms that limit 3'-deoxyadenosine's efficacy.
Experimental Protocols
Cell Viability Assay (MTS Assay)
The cytotoxic activity of this compound and 3'-deoxyadenosine was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound or 3'-deoxyadenosine for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent was added to each well and incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and LC50 values were determined using non-linear regression analysis.
Western Blot Analysis for Apoptosis
Induction of apoptosis was assessed by detecting the cleavage of poly(ADP-ribose) polymerase (PARP).
-
Cell Lysis: Cells treated with this compound or 3'-deoxyadenosine were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against cleaved PARP and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for preclinical and clinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the design of nucleoside analogues, effectively overcoming the key resistance mechanisms that have historically limited the therapeutic potential of 3'-deoxyadenosine. The robust preclinical data, demonstrating superior potency, and the encouraging clinical results in heavily pre-treated patients with resistant tumors, underscore the promise of this compound as a novel anticancer agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across a range of malignancies.
References
- 1. nucana.com [nucana.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 12. nucana.com [nucana.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738: A Novel ProTide Approach in Oncology Compared to Standard-of-Care
In the landscape of oncology, the pursuit of therapies that can overcome intrinsic and acquired resistance to conventional treatments is paramount. NUC-7738, a novel nucleoside analogue ProTide, has emerged as a promising agent in early-phase clinical trials, particularly for patients with advanced solid tumors who have exhausted standard therapeutic options. This guide provides a head-to-head comparison of this compound with current standard-of-care (SoC) treatments for advanced solid tumors, with a focus on colorectal cancer and cholangiocarcinoma, based on available preclinical and clinical data.
Executive Summary
This compound is a ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with known anti-cancer properties.[1][2] The ProTide technology is designed to bypass key resistance mechanisms that have limited the clinical development of cordycepin, such as rapid breakdown by adenosine deaminase (ADA), poor cellular uptake, and reliance on intracellular activation by adenosine kinase.[1][2][3] By delivering a pre-activated form of the anti-cancer metabolite, 3'-dATP, directly into cancer cells, this compound has demonstrated a potency up to 40 times greater than its parent compound in preclinical studies.[1]
Current clinical investigations (NuTide:701 study) are evaluating this compound as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors resistant to conventional treatments.[1][4] While direct, randomized head-to-head trials against standard first-line therapies are not yet available, this comparison will juxtapose the mechanism, efficacy, and safety profile of this compound from its ongoing trials with established SoC regimens.
Mechanism of Action: this compound vs. Standard Therapies
Standard-of-care treatments for advanced solid tumors, colorectal cancer, and cholangiocarcinoma typically involve a combination of cytotoxic chemotherapy, targeted therapies, and immunotherapy. These treatments, while effective in many cases, are susceptible to a variety of resistance mechanisms.
This compound's unique mechanism of action, conferred by its ProTide structure, allows it to circumvent these common resistance pathways. Once inside the cell, the phosphoramidate moiety is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-dATP.[2][3][5] This active metabolite primarily disrupts RNA polyadenylation, leading to metabolic stress, cell division blockade, and apoptosis (programmed cell death).[4] Furthermore, it has shown effects on the NF-κB pathway and may reduce secreted forms of PD-L1, suggesting a potential to modulate the tumor microenvironment and enhance immunotherapy.[3][4][6]
Caption: Mechanism of Action of this compound.
Head-to-Head Comparison: Efficacy and Safety
Direct comparative data from randomized trials is pending. The following tables summarize available data for this compound from the NuTide:701 trial and established benchmarks for standard-of-care in treatment-refractory settings.
This compound Clinical Data (Advanced Solid Tumors)
The NuTide:701 study is a Phase 1/2 trial investigating this compound in patients with advanced solid tumors who are resistant to conventional treatments.[1]
| Parameter | This compound Monotherapy | This compound + Pembrolizumab (Melanoma Cohort) |
| Patient Population | Patients with advanced solid tumors refractory to standard care. | Patients with advanced/metastatic cutaneous melanoma who have progressed on prior lines of therapy, including immunotherapy.[4] |
| Efficacy | Encouraging signs of anti-cancer activity, including prolonged stable disease and tumor reductions.[4] | In PD-1 refractory/resistant patients, a compelling disease control rate and prolonged progression-free survival (mPFS 5.4 months vs. current SoC of 2-3 months) have been observed.[6] |
| Safety Profile | Favorable safety profile, well-tolerated by patients.[1][4][6] | Favorable safety profile.[6] One patient experienced reversible Grade 4 transaminitis (related to pembrolizumab), and two patients had Grade 3 abdominal pain, diarrhea, and fatigue.[4] |
Standard-of-Care (SoC) Comparison
The comparison below is contextual, as this compound is being tested in a heavily pre-treated population where SoC options are limited and have modest efficacy.
| Indication | Standard-of-Care (Late-Line/Refractory) | Reported Outcomes in Refractory Setting |
| Advanced Solid Tumors | Varies by tumor type. Often involves single-agent chemotherapy, targeted agents based on biomarkers, or re-challenge with previous therapies. For many, it is best supportive care.[7][8] | Overall response rates (ORR) in Phase 1 trial populations for solid tumors are typically low (around 5-10%).[8] Median progression-free survival (PFS) is often in the range of 2-3 months.[6][8] |
| Metastatic Colorectal Cancer (mCRC) | Regorafenib or Trifluridine/Tipiracil. | Median PFS for regorafenib is approximately 2.0 months.[9] |
| Cholangiocarcinoma | Second-line chemotherapy (e.g., FOLFOX).[10] Palliative measures and best supportive care.[11][12] | Efficacy of second-line chemotherapy is modest. |
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting clinical data.
This compound: NuTide:701 Clinical Trial
The NuTide:701 is a Phase 1/2 clinical study designed to assess the safety, tolerability, and preliminary efficacy of this compound.[4]
-
Part 1 (Phase 1): Dose-escalation phase to determine the Recommended Phase 2 Dose (RP2D) of this compound as a monotherapy in patients with advanced solid tumors or lymphoma.[3]
-
Part 2 (Phase 2): Expansion cohorts to investigate this compound at the RP2D, both as a monotherapy and in combination with other agents like pembrolizumab, in specific tumor types such as melanoma.[4]
-
Key Methodologies:
-
Pharmacokinetics (PK): Plasma concentrations of this compound and its metabolites are determined using validated LC-MS/MS methods.[3][5]
-
Biomarker Analysis: Tumor biopsies are taken pre-treatment and on-treatment to assess levels of this compound metabolites and evaluate changes in the tumor microenvironment.[4]
-
Dosing Regimen (Combination Study): this compound administered at 1125 mg/m² once weekly (Q1W), with pembrolizumab at 200 mg/m² every three weeks (Q3W).[4]
-
Caption: NuTide:701 Clinical Trial Workflow.
Standard-of-Care Protocols
SoC protocols are well-established and guided by organizations like the National Comprehensive Cancer Network (NCCN) and the European Society for Medical Oncology (ESMO).
-
Metastatic Colorectal Cancer (mCRC):
-
First-line: Combination chemotherapy such as FOLFOX (5-FU, leucovorin, oxaliplatin) or FOLFIRI (5-FU, leucovorin, irinotecan) is often combined with a biologic agent like bevacizumab (anti-VEGF) or, for RAS wild-type tumors, cetuximab or panitumumab (anti-EGFR).[13]
-
Third-line/Refractory: Oral agents like regorafenib (a multi-kinase inhibitor) or trifluridine/tipiracil are standard options.[9]
-
-
Advanced/Metastatic Cholangiocarcinoma:
Caption: this compound vs. SoC Treatment Positioning.
Conclusion
This compound represents a novel and promising therapeutic strategy, particularly for patients with advanced, treatment-refractory cancers. Its unique ProTide chemistry allows it to overcome key mechanisms of resistance that limit the efficacy of its parent nucleoside analogue, cordycepin. Early clinical data from the NuTide:701 trial suggest a favorable safety profile and encouraging anti-tumor activity, both as a monotherapy and in combination with immunotherapy.
While this compound is not positioned to replace current first- or second-line standard-of-care treatments at this stage, it offers a potential new option for patients who have exhausted established therapies. The preliminary data showing prolonged progression-free survival in immunotherapy-resistant melanoma patients is particularly noteworthy.[6] Further data from ongoing Phase 2 expansion cohorts and future randomized trials will be critical to fully define the clinical utility of this compound and its ultimate position in the treatment paradigm for advanced solid tumors.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. Assessing the Future of Solid Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. oncodaily.com [oncodaily.com]
- 10. Immunotherapy in Biliary Tract Cancers: Current Standard-of-Care and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Duct Cancer (Cholangiocarcinoma) Treatment (PDQ®) - NCI [cancer.gov]
- 12. Cholangiocarcinoma (bile duct cancer) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Cross-Species Pharmacokinetic Comparison of NUC-7738
For Researchers, Scientists, and Drug Development Professionals
NUC-7738, a novel phosphoramidate ProTide transformation of 3'-deoxyadenosine (cordycepin), is engineered to overcome the inherent limitations of its parent compound, which include rapid degradation and inefficient cellular uptake. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound and other relevant nucleoside analogs across various species, offering valuable insights for ongoing and future research in oncology.
At a Glance: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of this compound and comparator nucleoside analogs across different species. This data highlights the potential advantages of the ProTide technology in enhancing drug exposure and optimizing therapeutic potential.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax | AUC | Plasma Half-life (t1/2) | Intracellular Active Metabolite (3'-dATP) Half-life |
| Human | Dose-escalation (Phase I) | Dose-proportional | Not Reported | Dose-proportional | Not Reported | 42 hours[1] |
Pharmacokinetic data for this compound in preclinical species is not publicly available at this time. A toxicokinetic study in beagle dogs has been conducted, but specific parameters have not been disclosed in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Comparator Nucleoside Analogs
| Drug | Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Plasma Half-life (h) |
| Gemcitabine | Mouse | 10 mg/kg (IV) | Not Reported | Not Reported | Not Reported | ~0.28[2] |
| Rat | 10 mg/kg (IV) | 11.84 (at 5 min) | <0.08 | Not Reported | ~2.14[2][3] | |
| Dog | 10 mg/kg (IV) | 12.39 (at 5 min) | <0.08 | Not Reported | ~1.38[2][3] | |
| Cytarabine | Dog | 50 mg/m² (SC) | 2.88 | Not Reported | 8.96 | 1.35[4] |
| Dog | 25 mg/m²/h (IV infusion) | 2.80 | Not Reported | 22.58 | 1.15[4] | |
| NUC-3373 | Human | Dose-escalation (Phase I) | Not Reported | Not Reported | Not Reported | 9.7 |
Delving into the Data: Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for the accurate interpretation of pharmacokinetic data. The following sections detail the methodologies employed in the cited studies.
This compound Pharmacokinetic Analysis
Human (NuTide:701 Phase I Trial): Patients with advanced solid tumors received escalating intravenous infusions of this compound. Plasma samples were collected at various time points to determine the concentrations of this compound and its metabolites. A validated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was utilized for quantification. This study established a predictable plasma pharmacokinetic profile for this compound, demonstrating a dose-proportional increase in Cmax and AUC. A key finding was the prolonged intracellular half-life of the active triphosphate metabolite, 3'-dATP, in peripheral blood mononuclear cells (PBMCs).
Preclinical (Toxicokinetic Study in Beagle Dogs): While specific pharmacokinetic data is not publicly available, a toxicokinetic study was conducted in beagle dogs. This typically involves administering the drug at various dose levels and collecting serial blood samples to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate these findings with any observed toxicities. The concentrations of this compound and its metabolites in plasma were determined using a validated LC-MS/MS method.
Comparator Drug Pharmacokinetic Studies
Gemcitabine (Mouse, Rat, Dog): Pharmacokinetic studies in mice, rats, and dogs involved intravenous administration of gemcitabine. Plasma samples were collected at predetermined time points, and the concentrations of gemcitabine and its primary metabolite, dFdU, were measured. These studies revealed significant interspecies differences in the rate of deamination, with mice showing the most rapid metabolism.
Cytarabine (Dog): In a crossover study, healthy dogs received cytarabine via both subcutaneous injection and continuous intravenous infusion. Blood samples were collected over time, and plasma concentrations were quantified using high-pressure liquid chromatography (HPLC). This study provided a direct comparison of the pharmacokinetic profiles resulting from different administration routes.
NUC-3373 (Human): In a Phase I clinical trial, patients with advanced solid tumors were administered NUC-3373. Pharmacokinetic analysis, based on plasma sample analysis, revealed a significantly longer plasma half-life for NUC-3373 compared to the traditional fluoropyrimidine, 5-FU.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of key biological pathways and experimental workflows.
Figure 1. Intracellular activation pathway of this compound.
Figure 2. General workflow for a preclinical pharmacokinetic study.
Conclusion
This compound, as a ProTide, demonstrates a promising pharmacokinetic profile in humans, characterized by dose-proportional exposure and a remarkably long intracellular half-life of its active metabolite. This contrasts with the rapid clearance observed for its parent compound, cordycepin, and other traditional nucleoside analogs like gemcitabine and cytarabine in preclinical species. The enhanced intracellular persistence of the active moiety of this compound supports the potential for improved therapeutic efficacy. While detailed preclinical pharmacokinetic data for this compound remains limited in the public domain, the available human data, in conjunction with the comparative analysis of other nucleoside analogs, underscores the value of the ProTide platform in designing next-generation anticancer agents. Further disclosure of preclinical cross-species pharmacokinetic data for this compound will be invaluable for a more complete understanding of its translational properties and for refining dose and schedule selection in future clinical investigations.
References
- 1. nucana.com [nucana.com]
- 2. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of gemcitabine in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of cytarabine in dogs when administered via subcutaneous and continuous intravenous infusion routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NUC-7738: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like NUC-7738 is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including a detailed operational plan for the disposal of this compound, a novel phosphoramidate prodrug of 3'-deoxyadenosine. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound, as a potent cytotoxic agent, requires careful handling in a controlled laboratory setting. All personnel must be trained on the specific hazards of this compound before commencing any work.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be used.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is necessary.
Engineering Controls: All handling of this compound, including preparation, manipulation, and disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Spill Management: In the event of a spill, immediately alert others in the vicinity. The spill should be contained using an inert absorbent material. The contaminated material must be collected in a sealed, properly labeled hazardous waste container. The spill area should then be decontaminated.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including unused compound, contaminated labware, and personal protective equipment. This process is designed to deactivate the active phosphoramidate moiety and ensure disposal in accordance with hazardous waste regulations.
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound solid compound or solutions.
-
Contaminated consumables such as pipette tips, vials, and culture plates.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Cleaning materials from spills.
-
-
Segregate this compound waste into clearly labeled, sealed, and leak-proof containers. Use yellow bags for solid waste and designated yellow sharps containers for contaminated sharps[1].
2. Deactivation of this compound Waste (for liquid waste):
-
The reactive phosphoramidate group in this compound can be hydrolyzed to a less reactive species. This deactivation step should be performed by trained personnel in a chemical fume hood.
-
Protocol for Deactivation:
-
For solutions of this compound, slowly add the solution to a 5% aqueous solution of sodium bicarbonate while stirring[2]. The basic solution will facilitate the hydrolysis of the phosphoramidate.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete deactivation[2].
-
After the deactivation period, the resulting aqueous mixture should be collected in a labeled hazardous waste container for aqueous chemical waste.
-
3. Final Disposal:
-
All this compound waste, including deactivated solutions and solid waste in yellow bags, must be disposed of as hazardous chemical waste.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Crucially, do not dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Deactivating Agent | 5% Sodium Bicarbonate (aqueous solution) | [2] |
| Reaction Time for Deactivation | Minimum of 24 hours | [2] |
| Trace Chemotherapy Waste | Containers with no more than 3% by weight of the original drug | [3][4] |
| Bulk Chemotherapy Waste | Containers with more than 3% by weight of the original drug | [3][4] |
Experimental Protocol: Deactivation of this compound Liquid Waste
This protocol details the methodology for the chemical deactivation of liquid waste containing this compound.
Materials:
-
This compound liquid waste (e.g., in a suitable solvent like DMSO or ethanol).
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) aqueous solution.
-
Appropriate glass reaction vessel.
-
Magnetic stirrer and stir bar.
-
Chemical fume hood.
-
Personal Protective Equipment (as specified above).
-
Labeled hazardous waste container for aqueous chemical waste.
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Prepare a 5% aqueous solution of sodium bicarbonate.
-
Place the sodium bicarbonate solution in the reaction vessel with a magnetic stir bar and begin stirring.
-
Slowly and carefully, add the this compound liquid waste to the stirring sodium bicarbonate solution. Avoid splashing.
-
Cover the reaction vessel (e.g., with a watch glass) to prevent contamination, but do not seal it tightly to avoid pressure buildup.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidate.
-
After the 24-hour deactivation period, cease stirring and carefully transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.
-
Contact your institution's EHS office for collection and final disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling NUC-7738
This document provides crucial safety and logistical information for the handling and disposal of NUC-7738, a potent cytotoxic agent. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this compound.
Compound Information and Storage
This compound is an aryloxy phosphoramidate prodrug of 3′-Deoxyadenosine (also known as cordycepin).[1] It is a potent cytotoxic agent with activity against a range of cancer cell lines.[1] Due to its cytotoxic nature, stringent safety precautions are mandatory during handling, storage, and disposal.
| Parameter | Recommendation |
| Storage Temperature | Stock solutions: -80°C for long-term (up to 6 months), -20°C for short-term (up to 1 month).[1] |
| Stability | Increased stability in human plasma compared to its parent nucleoside, 3'-Deoxyadenosine. Good stability in human hepatocytes.[1] |
| Appearance | Information not available. Assume it is a solid unless otherwise specified by the supplier. |
| Solubility | Information not available. Refer to the manufacturer's product data sheet for appropriate solvents. |
Personal Protective Equipment (PPE)
Given the cytotoxic properties of this compound, a comprehensive PPE protocol is required to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or when there is a risk of aerosol generation. | Prevents inhalation of the cytotoxic compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling and Preparation
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
Step-by-Step Handling Procedure:
-
Preparation of Work Area:
-
Ensure the work area is clean and free of clutter.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Gather all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Compound Handling:
-
If handling a powder, carefully open the container inside the fume hood to avoid generating dust.
-
Use dedicated spatulas and weighing paper for transferring the solid compound.
-
When preparing solutions, add the solvent slowly to the compound to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then water).
-
Remove PPE in the designated doffing area, starting with the outer gloves, then the gown, face and eye protection, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, weighing paper, pipette tips, vials) must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container clearly labeled "Cytotoxic Waste." |
| Liquid Waste | All contaminated liquid waste (e.g., unused solutions, solvent rinses) must be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not pour down the drain. |
| Sharps Waste | All contaminated sharps (e.g., needles, syringes, broken glass) must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps." |
All cytotoxic waste must be segregated from other laboratory waste and disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Restrict access to the spill site. Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area using an appropriate cleaning agent. Collect all cleanup materials in a designated cytotoxic waste container. |
This compound Mechanism of Action and Experimental Workflow
This compound is a ProTide prodrug of 3’-deoxyadenosine (3’-dA). It is designed to overcome the limitations of 3'-dA, such as its rapid degradation and poor cellular uptake. Once inside the cell, this compound is cleaved to release 3’-deoxyadenosine monophosphate (3’-dAMP), which is then phosphorylated to the active triphosphate form, 3’-dATP. This active metabolite disrupts RNA polyadenylation, leading to apoptosis.
Caption: this compound cellular uptake and metabolic activation pathway leading to apoptosis.
Caption: Standard workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
